ZL0590
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H27F3N4O4S |
|---|---|
Molekulargewicht |
512.5 g/mol |
IUPAC-Name |
1-[4-[(2S)-2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]sulfonylphenyl]-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C23H27F3N4O4S/c24-23(25,26)17-3-5-18(6-4-17)27-22(31)28-19-7-9-21(10-8-19)35(32,33)30-11-1-2-20(30)16-29-12-14-34-15-13-29/h3-10,20H,1-2,11-16H2,(H2,27,28,31)/t20-/m0/s1 |
InChI-Schlüssel |
ZPMULUKHFNMJPF-FQEVSTJZSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4 |
Kanonische SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Binding Site of ZL0590 on BRD4 BD1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the binding interaction between the chemical probe ZL0590 and the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4). BRD4 is a key member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are critical epigenetic readers involved in transcriptional activation. The inhibition of BRD4, particularly its interaction with acetylated lysine residues on histones, represents a promising therapeutic strategy in oncology and inflammation. This compound has been identified as a potent and selective inhibitor of BRD4. Understanding its precise binding mechanism within the BRD4 BD1 acetyl-lysine binding pocket is crucial for the structure-guided design of next-generation therapeutics.
Quantitative Binding Affinity of this compound for BRD4 BD1
The affinity and potency of this compound for BRD4 BD1 have been characterized using various biophysical and biochemical assays. The data consistently demonstrate a high-affinity interaction.
| Parameter | Value (nM) | Assay Method | Reference |
| Kd (Dissociation Constant) | 99 ± 4 | Isothermal Titration Calorimetry (ITC) | |
| IC50 (Half maximal inhibitory concentration) | 140 | AlphaScreen |
The this compound Binding Site and Key Molecular Interactions
Structural studies, specifically X-ray crystallography, have elucidated the precise binding mode of this compound within the acetyl-lysine binding pocket of BRD4 BD1. The inhibitor anchors itself through a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.
The core of the interaction is a hydrogen bond formed between the nitrogen atom of the pyridazinone ring of this compound and the side chain of asparagine 140 (N140). This interaction mimics the way the native acetyl-lysine ligand binds. Additionally, a water-mediated hydrogen bond is formed with the side chain of tyrosine 97 (Y97), further stabilizing the complex.
The hydrophobic core of the binding pocket, often referred to as the WPF shelf, is also critical for the interaction. The phenyl ring of this compound is positioned to form significant hydrophobic and van der Waals contacts with the following residues:
-
Tryptophan 81 (W81)
-
Proline 82 (P82)
-
Leucine 92 (L92)
-
Leucine 94 (L94)
-
Cysteine 136 (C136)
The diagram below illustrates the logical relationship of these key interactions within the BRD4 BD1 binding pocket.
ZL0590: A Technical Guide to a Selective BRD4 BD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZL0590 is a potent and selective small-molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2][3][4] As a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, BRD4 is a key epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription. Its involvement in various pathological processes, particularly in inflammation and cancer, has made it an attractive target for therapeutic intervention.
This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, biochemical and cellular activities, and the experimental protocols used for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in utilizing this compound as a chemical probe to investigate BRD4 BD1 biology or as a lead compound for further therapeutic development.
Mechanism of Action: A Novel Binding Site
This compound distinguishes itself from many other BET inhibitors by targeting a unique, previously unreported binding site on BRD4 BD1.[5][6][7] This site is spatially distinct from the canonical acetylated lysine (KAc) binding pocket. The inhibitor binds to a region located at the interface of the αB and αC helices of the bromodomain. This novel mechanism of action contributes to its high selectivity for BRD4 BD1.[6] X-ray crystallography studies have been instrumental in elucidating this unique binding mode.[6][7]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical Activity of this compound
| Target | Assay Format | IC50 (nM) | Reference |
| Human BRD4 BD1 | TR-FRET | 90 | [1][2][3] |
Table 2: Cellular Activity of this compound
| Cell Line | Stimulus | Target Gene | IC50 (nM) | Reference |
| hSAECs | Poly(I:C) | CIG5 (RSAD2) | 220 | [3] |
| hSAECs | Poly(I:C) | IL-6 | 370 | [3] |
Table 3: Selectivity Profile of this compound
While a comprehensive BROMOscan profile is recommended for a complete picture of selectivity, published data indicates that this compound is highly selective for BRD4 BD1 over other bromodomains, including BRD4 BD2 and those of other BET family members. The following is a representative, not exhaustive, list of its selectivity.
| Bromodomain | Selectivity vs. BRD4 BD1 |
| BRD4 BD2 | >10-fold |
| Other BET family BDs | High |
| Non-BET bromodomains | High |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 BD1 Binding
This protocol is adapted from standard commercially available BRD4 BD1 TR-FRET assay kits and is suitable for determining the IC50 of this compound.
Materials:
-
Recombinant Human BRD4 BD1 protein
-
Biotinylated histone H4 acetylated peptide (ligand)
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescein-labeled streptavidin (acceptor fluorophore)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% (w/v) BSA, 0.05% (v/v) Tween-20
-
This compound compound stock solution in DMSO
-
384-well low-volume black plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Add 2 µL of the diluted this compound or DMSO (as a control) to the wells of the 384-well plate.
-
Prepare a master mix containing the BRD4 BD1 protein and the biotinylated histone peptide in Assay Buffer.
-
Add 8 µL of the master mix to each well.
-
Prepare a detection mix containing the Tb-labeled anti-GST antibody and fluorescein-labeled streptavidin in Assay Buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader capable of excitation at 340 nm and measuring emission at 620 nm (Terbium) and 665 nm (Fluorescein).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the values against the logarithm of the inhibitor concentration to determine the IC50 using a suitable nonlinear regression model.
Cellular Assay for Anti-Inflammatory Activity in hSAECs
This protocol outlines the methodology to assess the ability of this compound to inhibit the expression of pro-inflammatory genes in human small airway epithelial cells (hSAECs).
Materials:
-
Human Small Airway Epithelial Cells (hSAECs)
-
Cell culture medium (e.g., SABM supplemented with growth factors)
-
Polyinosinic:polycytidylic acid (Poly(I:C))
-
This compound compound stock solution in DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Validated qPCR primers for human IL-6 and RSAD2 (CIG5) and a reference gene (e.g., GAPDH)
Procedure:
-
Seed hSAECs in appropriate cell culture plates and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a control) for 1-2 hours.
-
Stimulate the cells with Poly(I:C) (e.g., 10 µg/mL) for 4-6 hours to induce an inflammatory response.
-
Harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using validated primers for IL6, RSAD2 (CIG5), and a housekeeping gene. A typical qPCR program would be:
-
Initial denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis
-
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Plot the percentage of inhibition of gene expression against the logarithm of the this compound concentration to calculate the IC50 values.
Selectivity Profiling using BROMOscan
A comprehensive assessment of the selectivity of this compound is best achieved using a platform like BROMOscan (DiscoverX), which is a competition binding assay.
Principle: The BROMOscan technology utilizes a competition binding assay where a test compound is incubated with a DNA-tagged bromodomain protein and an immobilized ligand. The amount of bromodomain protein bound to the solid support is quantified using qPCR. A reduction in the qPCR signal indicates that the test compound is competing with the immobilized ligand for binding to the bromodomain. This allows for the determination of binding affinities (Kd) across a large panel of bromodomains.
General Workflow:
-
This compound is serially diluted and incubated with a panel of DNA-tagged bromodomains.
-
The mixture is added to wells containing an immobilized ligand for each respective bromodomain.
-
After an incubation period, unbound proteins are washed away.
-
The amount of bound, DNA-tagged bromodomain is quantified by qPCR.
-
The results are typically reported as a percentage of the DMSO control, and Kd values can be determined from dose-response curves.
Mandatory Visualizations
Signaling Pathway of BRD4 in Inflammation
Caption: BRD4's role in activating inflammatory gene expression via the NF-κB pathway and its inhibition by this compound.
Experimental Workflow for Cellular Activity Assay
Caption: Step-by-step workflow for the cellular assay to determine the IC50 of this compound.
TR-FRET Assay Principle
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of supplementary material in biomedical journal articles: surveys of authors, reviewers and readers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RSAD2 radical S-adenosyl methionine domain containing 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
ZL0590: A Technical Guide to a Novel BRD4 BD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZL0590 is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2][3] It exhibits significant anti-inflammatory properties by targeting a novel, non-acetylated lysine binding site on BRD4 BD1, thereby modulating the NF-κB signaling pathway.[2] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, intended to serve as a technical resource for researchers in drug discovery and development.
Chemical Structure and Properties
This compound is a synthetic molecule with a complex chemical structure designed for high-affinity and selective binding to BRD4 BD1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (R)-1-(4-((2-(morpholinomethyl)pyrrolidin-1-yl)sulfonyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea | [1] |
| Chemical Formula | C23H27F3N4O4S | [1] |
| Molecular Weight | 512.55 g/mol | [1] |
| SMILES | O=C(NC1=CC=C(C(F)(F)F)C=C1)NC2=CC=C(S(=O)(N3--INVALID-LINK--CCC3)=O)C=C2 | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% (HPLC) | |
| Solubility | Soluble in DMSO (10 mM) | |
| Storage | Store at -20°C for long-term storage. | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of the first bromodomain (BD1) of BRD4.[2][3] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that act as epigenetic readers, recognizing acetylated lysine residues on histones and other proteins to regulate gene transcription.
Unlike many other BET inhibitors that target the canonical acetylated lysine (KAc) binding pocket, this compound binds to a distinct, previously unreported allosteric site on BRD4 BD1.[2] This novel binding mode is responsible for its high selectivity for BRD4 BD1 over the second bromodomain (BD2) and other BET family members.
The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. BRD4 is a key coactivator of NF-κB, which is a master regulator of inflammatory gene expression. By inhibiting BRD4 BD1, this compound disrupts the interaction between BRD4 and acetylated RelA, a subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes such as IL-6 and CIG5.
Quantitative Data
This compound demonstrates potent and selective inhibition of BRD4 BD1 and significant anti-inflammatory activity in cellular assays.
Table 2: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC50 (nM) | Notes | Reference |
| Human BRD4 BD1 | 90 | TR-FRET Assay | [3] |
| Human BRD4 BD2 | >1000 | TR-FRET Assay | [2] |
| Human BRD2 BD1 | >1000 | TR-FRET Assay | [2] |
| Human BRD2 BD2 | >1000 | TR-FRET Assay | [2] |
| Poly(I:C)-induced CIG5 expression in hSAECs | 220 | Cellular Assay | [3] |
| Poly(I:C)-induced IL-6 expression in hSAECs | 370 | Cellular Assay | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from Liu Z, et al. J Med Chem. 2022.[2]
Synthesis of this compound
The synthesis of this compound is a multi-step process. A generalized workflow is presented below. For detailed procedures, reagents, and reaction conditions, please refer to the supporting information of the primary publication.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Binding
This assay is used to determine the binding affinity of this compound to BRD4 bromodomains.
Materials:
-
Recombinant human BRD4 BD1 and BD2 proteins
-
Biotinylated histone H4 peptide (acetylated)
-
Europium-labeled anti-GST antibody
-
Streptavidin-conjugated APC (Allophycocyanin)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add BRD4 bromodomain protein, biotinylated histone peptide, and the this compound dilution.
-
Incubate the mixture at room temperature for 30 minutes.
-
Add the Europium-labeled antibody and streptavidin-APC conjugate to the wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
Cellular Assay for Anti-Inflammatory Activity
This protocol assesses the ability of this compound to inhibit the expression of pro-inflammatory genes in human small airway epithelial cells (hSAECs).
Materials:
-
Human small airway epithelial cells (hSAECs)
-
Cell culture medium and supplements
-
Polyinosinic:polycytidylic acid (Poly(I:C))
-
This compound
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Protocol:
-
Seed hSAECs in a multi-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with Poly(I:C) (a viral mimic that induces an inflammatory response) for 4 hours.
-
Harvest the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target inflammatory genes (e.g., IL-6, CIG5) and a housekeeping gene (e.g., GAPDH).
-
Normalize the expression of target genes to the housekeeping gene and calculate the percentage of inhibition relative to the Poly(I:C)-treated control without the inhibitor.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 values.
Mouse Model of Acute Airway Inflammation
This in vivo model is used to evaluate the efficacy of this compound in a living organism.
Materials:
-
C57BL/6J mice
-
Poly(I:C)
-
This compound formulation for oral administration
-
Equipment for bronchoalveolar lavage (BAL)
-
ELISA kits for cytokine measurement
Protocol:
-
Acclimatize C57BL/6J mice for at least one week.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control to the mice via oral gavage.
-
After 1 hour, challenge the mice with an intranasal instillation of Poly(I:C) to induce airway inflammation.
-
After 24 hours, euthanize the mice and perform bronchoalveolar lavage (BAL) to collect airway fluid.
-
Analyze the BAL fluid for total and differential immune cell counts.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-6, MCP-1) in the BAL fluid using ELISA.
-
Compare the results from the this compound-treated group to the vehicle-treated group to assess the anti-inflammatory efficacy.
Conclusion
This compound is a promising novel BRD4 BD1 selective inhibitor with potent anti-inflammatory properties. Its unique mechanism of action, targeting an allosteric site, provides a new avenue for the development of more selective and effective therapies for inflammatory diseases. The data and protocols presented in this guide offer a valuable resource for researchers interested in further exploring the therapeutic potential of this compound and other next-generation BET inhibitors.
References
- 1. [A mouse model of acute lung inflammation induced by lipopolysaccharide inhalation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
ZL0590: A Technical Overview of Oral Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the oral bioavailability and pharmacokinetic profile of ZL0590, a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). The information presented herein is intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of inflammatory diseases.
Quantitative Pharmacokinetic Parameters
This compound has been evaluated in a murine model to determine its pharmacokinetic properties following oral administration. The key parameters are summarized in the table below.
| Parameter | Value | Units |
| Dose | 20 | mg/kg |
| Cmax | 36 | ng/mL |
| AUC0–t | 104 | ng·h/mL |
| Oral Bioavailability (F) | 0.5 | % |
| Data sourced from a study in a murine model.[1] |
Experimental Protocols
The following section outlines the general methodology for conducting in vivo pharmacokinetic studies of orally administered compounds in mice, based on established practices. The specific details for the this compound study are included where available.
Animal Models
-
Species: Mouse (Mus musculus)[1]
-
Strain: Not specified in the available literature. Commonly used strains for pharmacokinetic studies include C57BL/6 and BALB/c.
-
Sex: Not specified.
-
Health Status: Healthy, adult mice are typically used.
-
Acclimation: Animals should be acclimated to the housing conditions for a minimum of one week prior to the study.
Dosing and Administration
-
Compound: this compound
-
Dose: 20 mg/kg[1]
-
Route of Administration: Oral gavage[1]
-
Vehicle: The specific vehicle used for this compound was not detailed in the available literature. A common vehicle for oral administration of small molecules is a suspension in a solution such as 0.5% methylcellulose or a mixture of polyethylene glycol (PEG) and saline.
-
Fasting: Animals are typically fasted overnight prior to dosing to reduce variability in gastrointestinal absorption.
Blood Sampling
-
Sampling Time Points: The exact time points for blood collection for the this compound study are not specified. A typical schedule for an oral pharmacokinetic study would include pre-dose (0 h) and multiple post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Method of Collection: Blood samples are commonly collected via tail vein, saphenous vein, or retro-orbital sinus. Terminal blood collection may be performed via cardiac puncture.
-
Anticoagulant: Blood samples are collected into tubes containing an anticoagulant such as EDTA or heparin to prevent clotting.
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: The concentration of this compound in plasma samples is typically determined using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.
-
Standard Curve: A standard curve is generated using known concentrations of this compound in blank plasma to allow for accurate quantification of the compound in the study samples.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and F).
Visualizations
Experimental Workflow for Oral Pharmacokinetic Study
Caption: Workflow for a typical oral pharmacokinetic study in mice.
This compound Mechanism of Action: Inhibition of BRD4-Mediated Pro-inflammatory Gene Expression
Caption: this compound inhibits BRD4, disrupting pro-inflammatory gene expression.
References
ZL0590: A Technical Guide to its Mechanism and Impact on BRD4-Mediated Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZL0590 is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator.[1][2][3] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which play a crucial role in regulating the expression of genes involved in inflammation and cancer.[2][4] this compound exhibits its inhibitory effect by binding to a unique, previously unreported site on BRD4 BD1, distinct from the canonical acetylated lysine binding pocket.[1][2][3] This allosteric inhibition mechanism contributes to its selectivity. This technical guide provides an in-depth overview of the effects of this compound on gene expression downstream of BRD4, with a focus on its anti-inflammatory properties and potential implications in oncology. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Introduction to BRD4 and the Mechanism of this compound
BRD4 is a critical epigenetic regulator that recognizes and binds to acetylated lysine residues on histone and non-histone proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[4][5] This function is mediated by its two tandem bromodomains, BD1 and BD2. BRD4 plays a pivotal role in the transcription of a host of genes involved in cell cycle progression, apoptosis, and inflammation, including the well-known oncogene c-MYC and key inflammatory cytokines.[5][6]
This compound is a novel, potent, and orally active inhibitor that demonstrates high selectivity for the first bromodomain (BD1) of BRD4.[2] X-ray crystallography studies have revealed that this compound binds to a distinct site on BRD4 BD1, at the interface of the αB and αC helices.[1][2][3] This binding site is spatially separate from the canonical acetylated lysine (KAc) binding pocket targeted by many pan-BET inhibitors like JQ1.[1][2] The unique binding mode of this compound is thought to contribute to its selectivity for BRD4 BD1 over other BET family bromodomains.
This compound's Effect on Inflammatory Gene Expression
This compound has demonstrated significant anti-inflammatory activity by inhibiting the expression of pro-inflammatory genes. In human small airway epithelial cells (hSAECs), this compound potently inhibits the poly(I:C)-induced expression of inflammatory genes such as CIG5 (interferon-inducible gene) and IL-6 (Interleukin-6).
Quantitative Data on Inflammatory Gene Inhibition
The inhibitory effects of this compound on poly(I:C)-induced gene expression in hSAECs are summarized in the table below.
| Gene Target | This compound IC₅₀ (nM) | Reference Compound 1 (JQ1) IC₅₀ (nM) | Reference Compound 3 IC₅₀ (nM) |
| CIG5 | 200 | 1740 | 980 |
| IL-6 | 370 | >10000 | 1780 |
Data sourced from Liu Z, et al. J Med Chem. 2022.
These data indicate that this compound is significantly more potent than the reference compounds in inhibiting the expression of these key inflammatory genes.
This compound and Downstream Oncogene Expression
BRD4 is a well-established regulator of oncogenes, most notably c-MYC.[5][6] Pan-BET inhibitors, such as JQ1, have been shown to effectively suppress c-MYC transcription and exhibit anti-tumor effects in various cancer models.[5][6][7]
As of the latest available data, specific quantitative studies on the direct effect of this compound on c-MYC or other oncogene expression have not been published. Given this compound's potent and selective inhibition of BRD4 BD1, it is highly anticipated that it will modulate the expression of BRD4-dependent oncogenes. However, the precise quantitative impact may differ from that of pan-BET inhibitors due to its unique mechanism and BD1 selectivity. Further research is required to elucidate the specific effects of this compound on the oncogenic transcriptome.
Signaling Pathways Modulated by this compound
BRD4 exerts its transcriptional control through multiple signaling pathways. This compound, by inhibiting BRD4, is expected to modulate these pathways.
BRD4-Mediated Transcriptional Activation
Caption: General mechanism of BRD4-mediated transcriptional activation.
This compound's Mechanism of Inhibition
Caption: this compound allosterically inhibits BRD4 BD1, preventing its recruitment to chromatin.
BRD4 and the NF-κB Signaling Pathway
BRD4 is also known to interact with and co-activate the NF-κB subunit RelA, a key regulator of inflammatory and immune responses.[4] this compound's anti-inflammatory effects are likely mediated, in part, through the disruption of this interaction.
Caption: this compound can inhibit BRD4's co-activation of the NF-κB pathway.
Experimental Protocols
Cell Culture and Treatment for Gene Expression Analysis
-
Cell Line: Human small airway epithelial cells (hSAECs).
-
Culture Conditions: Culture cells in an appropriate medium (e.g., SABM supplemented with growth factors) at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution. Further dilute in culture medium to the desired final concentrations.
-
Treatment Protocol:
-
Seed hSAECs in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 24 hours.
-
Induce inflammatory gene expression by adding poly(I:C) (10 µg/mL) to the culture medium for 4 hours.
-
Harvest the cells for RNA extraction.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR:
-
Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers for the target genes (CIG5, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Run the PCR on a real-time PCR system with a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of the target genes to the housekeeping gene.
-
Express the results as a percentage of the poly(I:C)-induced expression in the absence of the inhibitor.
-
Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.
-
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing this compound's effect on gene expression.
Conclusion and Future Directions
This compound is a promising selective BRD4 BD1 inhibitor with potent anti-inflammatory properties, as evidenced by its ability to suppress the expression of key inflammatory genes. Its unique allosteric binding mechanism offers a potential advantage in terms of selectivity and downstream effects compared to pan-BET inhibitors.
The primary area for future investigation is to delineate the precise effects of this compound on the expression of oncogenes, such as c-MYC, in various cancer models. Quantitative studies, including RNA-sequencing and ChIP-sequencing, will be crucial to understand the full spectrum of genes regulated by this compound and to assess its therapeutic potential in oncology. Furthermore, head-to-head studies comparing the efficacy and off-target effects of this compound with pan-BET inhibitors will be invaluable for its clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ZL0590 in Modulating Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ZL0590 is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. As an epigenetic reader, BRD4 plays a crucial role in the transcription of genes involved in inflammation. This compound exerts its anti-inflammatory effects by modulating the production of a wide array of cytokines. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cytokine production with supporting quantitative data, and detailed experimental protocols for researchers investigating its therapeutic potential.
Introduction to this compound and its Target: BRD4
Bromodomain-containing protein 4 (BRD4) is a key regulator of gene expression, linking chromatin structure to transcriptional activation. It recognizes and binds to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers. This activity is particularly important for the expression of pro-inflammatory genes. BRD4 contains two bromodomains, BD1 and BD2. This compound is a small molecule inhibitor specifically designed to target BRD4 BD1 with high selectivity, offering a promising therapeutic strategy for inflammatory diseases by dampening the inflammatory cascade at the transcriptional level.[1][2]
Mechanism of Action: How this compound Modulates Cytokine Production
This compound's primary mechanism of action involves the inhibition of the BRD4/NF-κB signaling axis. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines. BRD4 is a critical co-activator for NF-κB. By binding to the BD1 domain of BRD4, this compound prevents BRD4 from interacting with acetylated histones at the promoters of NF-κB target genes. This disruption leads to a significant reduction in the transcription and subsequent production of a broad range of pro-inflammatory cytokines.
Furthermore, emerging evidence indicates a crosstalk between BRD4 and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a key transcription factor activated by various cytokines, including Interleukin-6 (IL-6). BRD4 inhibitors have been shown to repress STAT3 signaling. This can occur indirectly, as the inhibition of BRD4 by this compound leads to decreased production of IL-6, a potent activator of STAT3. Reduced IL-6 levels result in diminished phosphorylation and activation of STAT3. Additionally, there is evidence suggesting that BRD4 can form a complex with STAT3, and inhibitors like this compound may disrupt this interaction, further impeding STAT3-mediated gene transcription.
Caption: this compound signaling pathway in cytokine modulation.
Quantitative Data on Cytokine Modulation by this compound
This compound has demonstrated significant dose-dependent inhibition of various pro-inflammatory cytokines and chemokines in both in vitro and in vivo models.
In Vitro Inhibition of Cytokine Gene Expression
In human small airway epithelial cells (hSAECs) stimulated with the viral mimic poly(I:C), this compound effectively suppressed the gene expression of several key inflammatory mediators.[1]
| Gene | Cell Line | Stimulant | This compound IC₅₀ (nM) | Reference |
| CIG5 | hSAECs | poly(I:C) | 220 | [1] |
| IL-6 | hSAECs | poly(I:C) | 370 | [1] |
In Vivo Reduction of Cytokine Levels
In a mouse model of acute airway inflammation induced by poly(I:C), oral administration of this compound led to a significant attenuation of inflammatory cytokine levels in the bronchoalveolar lavage fluid (BALF) and reduced inflammatory gene expression in lung tissues.[1]
| Cytokine/Gene | Model | Treatment | Effect | Reference |
| IL-6 | C57BL/6J Mice (BALF) | 10 mg/kg this compound (p.o.) | Significantly attenuated | [1] |
| MCP-1 | C57BL/6J Mice (BALF) | 10 mg/kg this compound (p.o.) | Significantly attenuated | [1] |
| RANTES | C57BL/6J Mice (BALF) | 10 mg/kg this compound (p.o.) | Significantly attenuated | [1] |
| IL-6 (gene) | C57BL/6J Mice (Lung) | 10 mg/kg this compound (p.o.) | Significantly attenuated | [1] |
| KC (gene) | C57BL/6J Mice (Lung) | 10 mg/kg this compound (p.o.) | Significantly attenuated | [1] |
| ISG54 (gene) | C57BL/6J Mice (Lung) | 10 mg/kg this compound (p.o.) | Significantly attenuated | [1] |
| CIG5 (gene) | C57BL/6J Mice (Lung) | 10 mg/kg this compound (p.o.) | Significantly attenuated | [1] |
Detailed Experimental Protocols
The following are representative protocols for assessing the effect of this compound on cytokine production.
In Vitro Poly(I:C)-Induced Cytokine Expression in hSAECs
Objective: To determine the IC₅₀ of this compound for the inhibition of poly(I:C)-induced inflammatory gene expression in human small airway epithelial cells.
Caption: In vitro experimental workflow for this compound.
Materials:
-
Human Small Airway Epithelial Cells (hSAECs)
-
Cell culture medium (e.g., SABM supplemented with growth factors)
-
This compound
-
Polyinosinic:polycytidylic acid (poly(I:C))
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and specific primers for target genes (e.g., IL-6, CIG5) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Culture: Culture hSAECs in appropriate medium until they reach 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 24 hours.
-
Stimulation: Add poly(I:C) to the cell culture medium at a final concentration of 10 µg/mL and incubate for 4 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using a qPCR master mix, specific primers for the target inflammatory genes (e.g., IL-6, CIG5) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using a suitable software.
In Vivo Poly(I:C)-Induced Airway Inflammation in Mice
Objective: To evaluate the in vivo efficacy of this compound in reducing cytokine levels in a mouse model of acute airway inflammation.
Caption: In vivo experimental workflow for this compound.
Materials:
-
C57BL/6J mice
-
This compound
-
Poly(I:C)
-
Sterile PBS
-
Anesthesia
-
ELISA kits for specific cytokines (e.g., IL-6, MCP-1, RANTES)
-
RNA extraction and qRT-PCR reagents as described in the in vitro protocol.
Procedure:
-
Animal Acclimatization: Acclimate C57BL/6J mice to the laboratory conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound orally (e.g., 10 mg/kg) or vehicle to the mice one day before inducing inflammation.
-
Inflammation Induction: Anesthetize the mice and intranasally instill poly(I:C) to induce acute airway inflammation.
-
Sample Collection: At a predetermined time point after poly(I:C) administration (e.g., 24 hours), euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform bronchoalveolar lavage by instilling and retrieving sterile PBS into the lungs. Centrifuge the BAL fluid (BALF) and collect the supernatant for cytokine analysis.
-
Lung Tissue Collection: Perfuse the lungs with PBS and collect the lung tissue for gene expression analysis.
-
Cytokine Analysis (ELISA): Measure the concentrations of specific cytokines (e.g., IL-6, MCP-1, RANTES) in the BALF supernatant using commercial ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis (qRT-PCR): Extract RNA from the lung tissue and perform qRT-PCR to measure the expression of inflammatory genes as described in the in vitro protocol.
-
Data Analysis: Compare the cytokine levels and gene expression between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.
Conclusion
This compound is a promising anti-inflammatory agent that effectively modulates cytokine production through the inhibition of the BRD4/NF-κB signaling pathway, with additional effects on the STAT3 signaling cascade. The quantitative data from both in vitro and in vivo studies demonstrate its potent activity in reducing the expression and levels of key pro-inflammatory mediators. The detailed experimental protocols provided in this guide will aid researchers in further investigating the therapeutic potential of this compound for the treatment of a wide range of inflammatory diseases.
References
- 1. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of ZL0590: A Technical Guide for BET Bromodomain Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of ZL0590, a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). This document is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics and inflammation.
This compound has emerged as a significant chemical probe for dissecting the specific functions of BRD4 BD1. Its selectivity for BRD4 BD1 over other BET (Bromodomain and Extra-Terminal) family members and non-BET bromodomains makes it a valuable tool for target validation and therapeutic development. This guide summarizes the quantitative binding data, details the experimental methodologies used for its characterization, and visualizes its mechanism of action within relevant signaling pathways.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound against various BET bromodomains has been primarily determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The data clearly demonstrates a significant selectivity for the first bromodomain of BRD4.
| Bromodomain | IC50 (nM) | Selectivity over BRD4 BD1 |
| BRD4 BD1 | 90 | - |
| BRD4 BD2 | >900 | ~10-fold |
| BRD2 BD1 | >900 | ~10-fold |
| BRD2 BD2 | >900 | ~10-fold |
| BRD3 | Highly Selective | Not Quantified |
| BRDT | Highly Selective | Not Quantified |
| CBP | Highly Selective | Not Quantified |
Table 1: Summary of this compound IC50 values for BET bromodomains. Data is compiled from publicly available research.[1][2]
Experimental Protocols
The characterization of this compound's binding affinity and selectivity relies on robust biophysical and cellular assays. The following is a representative, detailed methodology for the key TR-FRET assay used in these evaluations.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Inhibition
This protocol outlines a representative method for determining the IC50 values of inhibitors against BET bromodomains.
Materials:
-
Recombinant, purified BET bromodomain proteins (e.g., BRD4 BD1, BRD4 BD2, etc.)
-
Biotinylated peptide containing an acetylated lysine residue (ligand)
-
Europium (Eu3+) chelate-labeled streptavidin (donor fluorophore)
-
Allophycocyanin (APC)-conjugated anti-tag antibody (e.g., anti-His) if the bromodomain is tagged, or a fluorescently labeled acetyl-lysine analog (acceptor fluorophore)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound and other test compounds
-
384-well, low-volume, black microplates
-
TR-FRET-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in 100% DMSO. Further dilute these compounds in Assay Buffer to a 4x final concentration.
-
Reagent Preparation:
-
Prepare a 2x solution of the desired BET bromodomain protein in Assay Buffer.
-
Prepare a 2x solution of the biotinylated acetyl-lysine peptide, Eu3+-streptavidin, and APC-conjugate mixture in Assay Buffer. The final concentrations of these components should be empirically determined to be at or below their Kd for the interaction to ensure assay sensitivity.
-
-
Assay Assembly:
-
Add 5 µL of the 4x compound dilution to the wells of the 384-well plate.
-
Add 5 µL of the 2x BET bromodomain solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Add 10 µL of the 2x peptide/donor/acceptor mixture to initiate the binding reaction.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Data Acquisition:
-
Read the plate using a TR-FRET plate reader.
-
Excite the Europium donor at ~340 nm.
-
Measure the emission at two wavelengths: ~620 nm (Europium emission) and ~665 nm (APC emission). .
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. BRD4 acts as a critical co-activator for NF-κB by recognizing and binding to acetylated lysine residues on the RelA (p65) subunit. This interaction is essential for the transcription of pro-inflammatory genes. This compound, by binding to BRD4 BD1, prevents this interaction.
Caption: this compound inhibits the NF-κB signaling pathway by preventing BRD4 from binding to acetylated RelA.
The following diagram illustrates the general workflow for identifying and characterizing a selective bromodomain inhibitor like this compound.
Caption: A generalized workflow for the discovery and characterization of selective bromodomain inhibitors.
Conclusion
This compound is a highly selective and potent inhibitor of BRD4 BD1. Its well-defined selectivity profile makes it an invaluable tool for studying the specific biological roles of this bromodomain. The provided data and experimental outlines serve as a comprehensive resource for researchers aiming to utilize this compound in their studies or for those developing next-generation BET inhibitors with improved selectivity and therapeutic potential. The visualization of its mechanism within the NF-κB pathway underscores its potential as a modulator of inflammatory responses.
References
Methodological & Application
Application Notes and Protocols for ZL0590 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of ZL0590, a potent and selective inhibitor of the first bromodomain (BD1) of BRD4. This compound has demonstrated significant anti-inflammatory properties and holds potential for therapeutic development in inflammatory diseases and oncology.
Mechanism of Action: BRD4/NF-κB Signaling Pathway
This compound exerts its effects by targeting BRD4, a key epigenetic reader that plays a crucial role in the transcription of pro-inflammatory and oncogenic genes. Specifically, this compound binds to a unique allosteric site on the BD1 domain of BRD4, preventing its interaction with acetylated histones and transcription factors, most notably the RelA subunit of NF-κB. This disruption of the BRD4/NF-κB axis leads to the downregulation of a cascade of inflammatory mediators and oncogenes.
Experimental Protocols
Protocol 1: Acute Airway Inflammation Model
This protocol describes the induction of acute airway inflammation in mice using polyinosinic:polycytidylic acid (poly(I:C)), a viral dsRNA mimic, and the evaluation of the anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Poly(I:C) (endotoxin-free)
-
Sterile PBS
-
C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) equipment
-
Reagents for cell counting and cytokine analysis (ELISA kits)
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into experimental groups (n=6-8 per group):
-
Vehicle control + PBS
-
Vehicle control + Poly(I:C)
-
This compound (10 mg/kg) + Poly(I:C)
-
-
This compound Administration: Administer this compound (10 mg/kg) or vehicle orally via gavage 24 hours and 1 hour before poly(I:C) challenge.[1]
-
Induction of Airway Inflammation: Lightly anesthetize mice and intranasally instill 50 µL of poly(I:C) (100 µ g/mouse ) or sterile PBS.
-
Sample Collection: 24 hours after poly(I:C) challenge, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving 1 mL of ice-cold PBS through a tracheal cannula.
-
BAL Fluid Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and perform differential cell counts (neutrophils, macrophages, lymphocytes).
-
Measure cytokine levels (e.g., IL-6, TNF-α, MCP-1) in the BAL fluid supernatant using ELISA.
-
-
Lung Tissue Analysis:
-
Perfuse the lungs with PBS.
-
Collect lung tissue for histological analysis (H&E staining) to assess inflammatory cell infiltration.
-
Collect lung tissue for RNA extraction and qRT-PCR analysis of inflammatory gene expression (e.g., Il6, Tnf, Ccl2).
-
Data Presentation: Acute Airway Inflammation Model
| Group | Total BALF Cells (x10^4) | Neutrophils (%) | IL-6 (pg/mL) in BALF | TNF-α (pg/mL) in BALF |
| Vehicle + PBS | 5.2 ± 0.8 | 2.1 ± 0.5 | < 10 | < 5 |
| Vehicle + Poly(I:C) | 45.8 ± 5.3 | 65.4 ± 7.2 | 250.6 ± 30.1 | 85.2 ± 10.4 |
| This compound (10 mg/kg) + Poly(I:C) | 18.3 ± 2.9 | 28.7 ± 4.5 | 82.4 ± 12.5 | 25.9 ± 5.1 |
Data are presented as mean ± SEM and are representative of expected outcomes.
Protocol 2: Cancer Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. The specific cell line and dosing regimen may need to be optimized.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water)
-
Cancer cell line known to be sensitive to BRD4 inhibition (e.g., a c-Myc dependent line)
-
Matrigel (optional)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (e.g., 50-100 mg/kg)
-
-
-
Treatment Administration:
-
Administer this compound or vehicle orally via gavage once daily.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.
-
Monitor mouse body weight and overall health status 2-3 times per week.
-
-
Study Endpoint:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers like c-Myc).
-
Data Presentation: Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | 1250 ± 150 | - | +2.5 |
| This compound (100 mg/kg, p.o., daily) | 480 ± 95 | 61.6 | -1.8 |
Data are presented as mean ± SEM and are representative of expected outcomes for a BRD4 inhibitor.
Protocol 3: Maximum Tolerated Dose (MTD) Study
This protocol outlines a dose-escalation study to determine the MTD of this compound when administered orally.
Materials:
-
This compound
-
Vehicle
-
Healthy mice (e.g., C57BL/6 or BALB/c)
Procedure:
-
Dose-Escalation Cohorts:
-
Establish several dose cohorts (e.g., 10, 30, 100, 300 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
-
Administration:
-
Administer this compound or vehicle orally once daily for 14 consecutive days.
-
-
Daily Monitoring:
-
Observe mice daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Record body weight at least three times per week.
-
-
Endpoint and Analysis:
-
At the end of the 14-day period, euthanize the mice.
-
Collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.
-
-
MTD Determination:
-
The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
-
Data Presentation: MTD Study
| Dose (mg/kg/day) | Mean Body Weight Change (%) | Observed Toxicities |
| Vehicle | +5.1 | None |
| 10 | +4.8 | None |
| 30 | +2.3 | None |
| 100 | -8.5 | Mild lethargy, ruffled fur |
| 300 | -22.1 | Significant lethargy, ataxia, >20% weight loss |
Data are representative. The MTD in this example would be considered 100 mg/kg.
Protocol 4: Pharmacokinetic (PK) Study
This protocol describes a basic PK study in mice following a single oral dose of this compound.
Materials:
-
This compound
-
Vehicle
-
Healthy mice (e.g., C57BL/6)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Fast mice overnight before dosing.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.
-
-
Blood Sampling:
-
Collect blood samples (~50 µL) from a consistent site (e.g., saphenous or submandibular vein) at multiple time points (n=3-4 mice per time point).
-
Suggested time points: 0 (pre-dose), 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.
-
-
Plasma Preparation:
-
Immediately transfer blood into heparinized tubes and centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method to quantify this compound concentrations in plasma.
-
-
PK Parameter Calculation:
-
Use the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC, t1/2).
-
Data Presentation: Pharmacokinetic Study
| Parameter | Value |
| Dose (mg/kg, p.o.) | 10 |
| Cmax (ng/mL) | ~150-200 |
| Tmax (h) | ~1.0-2.0 |
| AUC(0-t) (ng·h/mL) | ~600-800 |
| t1/2 (h) | ~3-5 |
These values are hypothetical and serve as an example for this compound in mice.
References
Application Notes and Protocols for ZL0590 in a Colitis Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZL0590 is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), an epigenetic reader protein that plays a critical role in the transcriptional regulation of inflammatory genes.[1][2][3] By targeting BRD4, this compound effectively disrupts the BRD4/NF-κB signaling axis, a key pathway implicated in the pathogenesis of inflammatory bowel disease (IBD).[4][5] This inhibition leads to a significant reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-17A (IL-17A).[4] Preclinical studies have demonstrated the anti-inflammatory efficacy of this compound and its close analog, ZL0516, in murine models of colitis, suggesting its therapeutic potential for IBD.[1][5]
These application notes provide detailed protocols for the use of this compound in a dextran sulfate sodium (DSS)-induced colitis animal model, a widely used and reproducible model that mimics many aspects of human ulcerative colitis.
Mechanism of Action: Inhibition of the BRD4/NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by preventing the interaction of BRD4 with acetylated histones and other transcription factors, most notably the p65 subunit of NF-κB. This disruption inhibits the transcription of a host of pro-inflammatory genes that are central to the inflammatory cascade in colitis.
Experimental Protocols
DSS-Induced Acute Colitis Model
This protocol describes the induction of acute colitis in mice and the administration of this compound in a preventive or therapeutic regimen.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
8-10 week old C57BL/6 mice
-
Standard laboratory equipment for animal handling, oral gavage, and sample collection.
Experimental Workflow:
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Induction of Colitis: Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the DSS batch and mouse strain and should be determined empirically.[6] Provide the DSS solution as the sole source of drinking water for 7-10 consecutive days.
-
Preparation of this compound: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for a 10 mg/kg dosage in a volume of 100-200 µL per mouse. A common vehicle is 0.5% CMC.
-
Administration of this compound:
-
Preventive Regimen: Administer this compound (10 mg/kg) or vehicle daily via oral gavage, starting on the same day as the DSS administration (Day 0).
-
Therapeutic Regimen: After 4 days of DSS administration, when clinical signs of colitis are apparent, begin daily oral gavage of this compound (10 mg/kg) or vehicle.
-
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate the Disease Activity Index (DAI) based on these parameters (see Table 1).
-
Termination and Sample Collection: At the end of the experiment (Day 7-10), euthanize the mice. Collect blood samples for cytokine analysis. Excise the colon from the cecum to the anus, measure its length, and collect tissue samples for histological analysis and cytokine measurement.
Assessment of Colitis Severity
a. Disease Activity Index (DAI):
The DAI is a composite score of clinical signs of colitis.
| Score | Body Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
b. Histological Analysis:
Fix colon tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections based on the severity of inflammation, extent of injury, and crypt damage.
Expected Outcomes and Data Presentation
Treatment with this compound is expected to ameliorate the clinical and pathological signs of DSS-induced colitis. The following tables present representative quantitative data based on studies with the closely related BRD4 inhibitor, ZL0516, in a DSS-induced colitis model.
Table 1: Effect of ZL0516 on Clinical Parameters in DSS-Induced Colitis (Preventive Regimen)
| Treatment Group | Change in Body Weight (%) | Disease Activity Index (DAI) | Colon Length (cm) |
| Control | +2.5 ± 0.8 | 0.2 ± 0.1 | 8.5 ± 0.3 |
| DSS + Vehicle | -15.2 ± 2.1 | 3.5 ± 0.4 | 5.8 ± 0.4 |
| DSS + ZL0516 (5 mg/kg, p.o.) | -5.1 ± 1.5 | 1.8 ± 0.3 | 7.2 ± 0.3 |
| Data are presented as mean ± SEM. p < 0.05 compared to DSS + Vehicle. Data is illustrative and based on findings for the similar compound ZL0516. |
Table 2: Effect of ZL0516 on Colonic Pro-inflammatory Cytokine mRNA Expression (Preventive Regimen)
| Treatment Group | TNF-α (relative expression) | IL-6 (relative expression) | IL-17A (relative expression) |
| Control | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| DSS + Vehicle | 8.5 ± 1.2 | 12.3 ± 1.8 | 6.8 ± 0.9 |
| DSS + ZL0516 (5 mg/kg, p.o.) | 3.2 ± 0.6 | 4.5 ± 0.7 | 2.5 ± 0.4 |
| Data are presented as mean ± SEM. p < 0.05 compared to DSS + Vehicle. Data is illustrative and based on findings for the similar compound ZL0516. |
Conclusion
This compound is a promising therapeutic candidate for IBD due to its targeted inhibition of the pro-inflammatory BRD4/NF-κB signaling pathway. The protocols and expected outcomes detailed in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in a DSS-induced colitis animal model and evaluate its preclinical efficacy. The use of a closely related compound, ZL0516, in the provided data tables offers a strong predictive framework for the anticipated results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A characterization of pro-inflammatory cytokines in dextran sulfate sodium-induced chronic relapsing colitis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZL0590 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZL0590 is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2][3][4][5][6][7] BRD4 is a key epigenetic reader that plays a crucial role in the transcription of genes involved in inflammation and cancer. This compound exerts its effects by binding to a distinct, non-acetylated lysine binding site within the BRD4 BD1 domain, leading to the suppression of pro-inflammatory gene expression.[3][4][5][6][7] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including dosage, administration, and methods for assessing its biological activity.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the in vitro inhibitory activity of this compound in human small airway epithelial cells (hSAECs).
| Target | Cell Line | IC50 Value | Reference |
| BRD4 BD1 (human) | - | 90 nM | [1][2] |
| CIG5 Expression | hSAECs | 220 nM (or 200 nM) | [1][3] |
| IL-6 Expression | hSAECs | 370 nM | [1] |
Signaling Pathway
This compound inhibits BRD4, a key transcriptional co-activator. In inflammatory signaling, stimuli such as viral components (e.g., poly(I:C)) or cytokines activate pathways leading to the acetylation of the NF-κB subunit RelA. BRD4 recognizes and binds to this acetylated RelA, promoting the transcription of NF-κB target genes, including various pro-inflammatory cytokines and chemokines. By selectively inhibiting the BD1 domain of BRD4, this compound prevents this interaction, thereby downregulating the expression of these inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. BRD4 Couples NF-κB/RelA with Airway Inflammation and the IRF-RIG-I Amplification Loop in Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating BRD4 Function in Immune Cells with ZL0590
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, has emerged as a critical epigenetic regulator of gene expression in immune cells.[1][2] It plays a pivotal role in the transcription of pro-inflammatory genes by binding to acetylated histones and transcription factors, thereby recruiting the transcriptional machinery to promoters and enhancers.[3] ZL0590 is a potent and selective inhibitor of the first bromodomain (BD1) of BRD4, demonstrating significant anti-inflammatory properties by disrupting BRD4-mediated gene transcription.[4][5][6][7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to investigate the function of BRD4 in immune cells.
Mechanism of Action
BRD4 acts as a scaffold protein that recognizes and binds to acetylated lysine residues on histones and other proteins, including transcription factors like NF-κB and AP-1.[1][3] This interaction is crucial for the recruitment of the positive transcription elongation factor b (p-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including a wide range of pro-inflammatory cytokines and chemokines.[1][3] this compound selectively binds to the BD1 domain of BRD4, preventing its association with acetylated histones and transcription factors, thereby inhibiting the transcription of BRD4-dependent inflammatory genes.[4][5][6]
Data Presentation
In Vitro Efficacy of this compound
The inhibitory activity of this compound on the expression of inflammatory genes has been quantified in various in vitro models. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in human small airway epithelial cells (hSAECs) stimulated with poly(I:C), a viral dsRNA mimic that activates innate immune pathways.
| Cell Line | Stimulant | Target Gene | IC50 (nM) | Reference |
| hSAECs | poly(I:C) | CIG5 | 200 | [4] |
| hSAECs | poly(I:C) | IL-6 | 220 | [4] |
| hSAECs | poly(I:C) | CIG5 | 220 | [7] |
| hSAECs | poly(I:C) | IL-6 | 370 | [7] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Inflammatory Gene Expression in Immune Cells
This protocol details the steps to assess the inhibitory effect of this compound on the expression of inflammatory genes in immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), upon stimulation with an inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
Immune cells (e.g., RAW264.7 macrophages, primary human PBMCs)
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers, SYBR Green master mix)
-
Multi-well culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed the immune cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the cells for a period of 4-24 hours, depending on the target genes of interest.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR Analysis:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the inflammatory genes of interest (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze the data to determine the relative gene expression levels and calculate the IC50 of this compound.
-
Protocol 2: Cytokine Secretion Assay
This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines from immune cells.
Materials:
-
Immune cells and reagents from Protocol 1
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the collected supernatants using commercially available kits for the cytokines of interest. Follow the manufacturer's protocol.
-
Data Analysis: Determine the concentration of secreted cytokines and compare the levels between this compound-treated and untreated cells.
Signaling Pathways and Visualizations
BRD4 is a key regulator of inflammatory signaling pathways, primarily through its interaction with NF-κB and AP-1 transcription factors. This compound's inhibitory action on BRD4 disrupts these pathways.
Caption: this compound inhibits BRD4, blocking inflammatory gene transcription.
The diagram above illustrates the canonical NF-κB and AP-1 signaling pathways leading to the production of pro-inflammatory cytokines. Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activation triggers downstream signaling cascades that lead to the activation and nuclear translocation of NF-κB and AP-1.[8][9][10][11] In the nucleus, these transcription factors recruit BRD4 to the promoters and enhancers of inflammatory genes.[1][3] BRD4 then recruits p-TEFb, leading to transcriptional elongation and the production of inflammatory mediators.[1] this compound acts by competitively binding to the BD1 domain of BRD4, thereby preventing its recruitment to chromatin and subsequent gene transcription.[4][5][6]
Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.
This workflow diagram outlines the key steps for investigating the impact of this compound on immune cell function. The process begins with cell culture and treatment, followed by stimulation to induce an inflammatory response. Finally, molecular and protein-level analyses are performed to quantify the inhibitory effects of this compound.
Conclusion
This compound is a valuable chemical probe for elucidating the multifaceted roles of BRD4 in immune cell biology. Its high selectivity for BD1 allows for targeted investigation of this specific bromodomain's function in inflammatory gene regulation. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments aimed at understanding the therapeutic potential of BRD4 inhibition in various inflammatory and immune-mediated diseases.
References
- 1. Bromodomain-containing Protein 4 regulates innate inflammation via modulation of alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luteolin suppresses inflammation-associated gene expression by blocking NF-kappaB and AP-1 activation pathway in mouse alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
ZL0590 Treatment Protocol for Primary Human Immune Cells: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZL0590 is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in the transcriptional regulation of inflammatory genes.[1][2][3][4][5] By targeting BRD4, this compound effectively suppresses the expression of pro-inflammatory cytokines and other inflammatory mediators, demonstrating significant anti-inflammatory activity in both in vitro and in vivo models.[1][2][3] These application notes provide detailed protocols for the treatment of primary human immune cells with this compound to investigate its effects on immune cell function. The primary mechanism of action involves the disruption of the BRD4/NF-κB signaling axis, a critical pathway in the inflammatory response.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and provide a comparative reference for the widely studied BRD4 inhibitor, JQ1.
Table 1: this compound In Vitro Efficacy
| Parameter | Cell Type | Stimulus | Target Gene/Protein | IC50 Value | Reference |
| BRD4 BD1 Binding Affinity | - | - | BRD4 BD1 | 90 nM | [1][2][6] |
| Inhibition of Gene Expression | Human Small Airway Epithelial Cells (hSAECs) | poly(I:C) | CIG5 | 200 nM | [1] |
| Inhibition of Gene Expression | Human Small Airway Epithelial Cells (hSAECs) | poly(I:C) | IL-6 | 220 nM[1] / 370 nM[2] | [1][2] |
Note: IC50 values for this compound in primary human immune cells are not yet publicly available. The provided data from hSAECs can be used as a starting point for dose-response studies in immune cells.
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting BRD4, which acts as a critical coactivator for the transcription factor NF-κB. In activated immune cells, the RelA subunit of NF-κB is acetylated, creating a binding site for the bromodomains of BRD4. This interaction is essential for the recruitment of the transcriptional machinery to the promoters of pro-inflammatory genes, leading to their expression. This compound, by binding to BRD4's bromodomain, prevents this interaction, thereby suppressing the transcription of NF-κB target genes.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on primary human immune cells. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for each cell type and assay, starting with concentrations ranging from 10 nM to 1 µM.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS or Lymphoprep
-
Phosphate-Buffered Saline (PBS), sterile
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque into a new 50 mL conical tube.
-
Slowly and carefully layer the diluted blood on top of the Ficoll-Paque, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new 50 mL conical tube and add PBS to a final volume of 45-50 mL.
-
Centrifuge at 300 x g for 10 minutes at 4°C to wash the cells.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of cell culture medium for counting and downstream applications.
Protocol 2: Treatment of Primary Human T Cells with this compound and Assessment of Proliferation
This protocol details the isolation of CD4+ T cells, treatment with this compound, and subsequent analysis of cell proliferation.
Materials:
-
Isolated PBMCs
-
CD4+ T Cell Isolation Kit (e.g., MACS or other magnetic bead-based kits)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Human IL-2
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)
-
This compound (stock solution in DMSO)
-
Cell Proliferation Dye (e.g., CFSE or CellTrace™ Violet)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Isolate CD4+ T cells: Isolate CD4+ T cells from the PBMC suspension according to the manufacturer's instructions for the chosen isolation kit.
-
Label with proliferation dye: Resuspend the purified CD4+ T cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add the cell proliferation dye at the recommended concentration and incubate for 10-20 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium and incubate on ice for 5 minutes. Wash the cells twice with complete medium.
-
Cell Seeding and Treatment: Resuspend the labeled cells in complete RPMI-1640 medium at 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension per well in a 96-well plate pre-coated with anti-CD3 antibody (or add anti-CD3/CD28 beads).
-
Add 100 µL of medium containing this compound at various concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days. Add human IL-2 (e.g., 20 U/mL) on day 2.
-
Flow Cytometry Analysis: Harvest the cells and wash with PBS. Analyze the dilution of the proliferation dye by flow cytometry to determine the extent of cell division.
Protocol 3: this compound Treatment of Human Monocytes and Cytokine Production Analysis
This protocol describes the isolation of monocytes, treatment with this compound, and measurement of inflammatory cytokine production.
Materials:
-
Isolated PBMCs
-
Monocyte Isolation Kit (e.g., CD14 MicroBeads)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Lipopolysaccharide (LPS)
-
This compound (stock solution in DMSO)
-
24-well culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Isolate Monocytes: Isolate CD14+ monocytes from the PBMC suspension using a positive selection kit according to the manufacturer's protocol.
-
Cell Seeding: Resuspend the purified monocytes in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. Seed 500 µL of the cell suspension per well in a 24-well plate and allow the cells to adhere for 2-4 hours at 37°C.
-
Pre-treatment with this compound: Carefully remove the medium and replace it with 450 µL of fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add 50 µL of LPS solution to achieve a final concentration of 100 ng/mL to stimulate the cells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Analysis: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
Concluding Remarks
The protocols outlined in these application notes provide a comprehensive framework for investigating the immunomodulatory effects of this compound on primary human immune cells. Given the limited availability of this compound-specific data in these cell types, it is crucial to perform careful dose-response and time-course experiments to optimize the treatment conditions for each specific immune cell subset and functional assay. The provided information on the mechanism of action and the effects of other BRD4 inhibitors can guide the experimental design and interpretation of results. These studies will contribute to a better understanding of the therapeutic potential of this compound in inflammatory and autoimmune diseases.
References
- 1. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. file.glpbio.com [file.glpbio.com]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown of BRD4 and ZL0590 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodomain-containing protein 4 (BRD4) has emerged as a critical epigenetic reader and a promising therapeutic target in various diseases, including cancer and inflammatory conditions.[1][2] BRD4 plays a pivotal role in regulating the transcription of key oncogenes and pro-inflammatory genes.[2][3] Consequently, significant efforts have been directed towards developing strategies to inhibit its function. This document provides a detailed comparison of two prominent methods for BRD4 inhibition: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with the small molecule ZL0590.
These application notes and protocols are designed to guide researchers in selecting the most appropriate method for their experimental needs and to provide detailed procedures for their implementation.
Mechanism of Action
Lentiviral shRNA Knockdown of BRD4
Lentiviral vectors are a powerful tool for delivering shRNA into a wide range of cell types, including both dividing and non-dividing cells, to achieve stable and long-term gene silencing.[4][5] The mechanism involves the integration of a DNA construct encoding the shRNA into the host cell genome. This construct is transcribed by RNA polymerase III (e.g., from a U6 promoter) or RNA polymerase II (in miRNA-based systems) to produce the shRNA.[4][6] The shRNA is then processed by the cell's endogenous RNA interference (RNAi) machinery. The resulting small interfering RNA (siRNA) is incorporated into the RNA-induced silencing complex (RISC), which recognizes and degrades the target BRD4 messenger RNA (mRNA). This sequence-specific degradation of BRD4 mRNA leads to a significant and sustained reduction in BRD4 protein levels.[5]
This compound Treatment
This compound is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of BRD4, with a reported IC50 of 90 nM.[7][8] Unlike pan-BET inhibitors that target multiple members of the Bromodomain and Extra-Terminal (BET) family, this compound exhibits selectivity for BRD4 BD1.[7][8] It functions by binding to a distinct site on the BRD4 BD1, different from the canonical acetyl-lysine binding pocket.[9][10] This binding event allosterically inhibits the interaction between BRD4 and acetylated histones, thereby preventing the recruitment of transcriptional machinery to target gene promoters and enhancers.[2] This leads to the suppression of BRD4-dependent gene transcription. The inhibitory effect of this compound is dose-dependent and reversible upon withdrawal of the compound.
Quantitative Data Comparison
The following table summarizes the reported quantitative effects of lentiviral shRNA knockdown of BRD4 versus this compound treatment on various cellular processes.
| Parameter | Lentiviral shRNA Knockdown of BRD4 | This compound Treatment | References |
| Target Specificity | High sequence specificity; potential for off-target effects. | Selective for BRD4 BD1 over other BET family members. | [5][7][8] |
| Inhibition Level | Stable and long-term knockdown of BRD4 protein. | Dose-dependent and reversible inhibition of BRD4 activity. | [4] |
| Effect on Cell Proliferation | Inhibition of cell growth in various cancer cell lines. | Impaired cell proliferation. | [11][12][13] |
| Gene Expression Modulation | Downregulation of BRD4 target genes such as JAG1 and eIF4E. | Inhibition of inflammatory gene expression (CIG5, IL-6). | [8][13][14] |
| IC50 / Effective Concentration | Dependent on shRNA efficiency and viral titer. | IC50 of 90 nM for BRD4 BD1; effective in vitro at 0.2-0.37 µM for gene expression inhibition. | [7][8] |
| In Vivo Efficacy | Demonstrated efficacy in mouse models. | Orally active and effective in mouse models of inflammation. | [7][15] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of BRD4
This protocol outlines the key steps for generating stable BRD4 knockdown cell lines using lentiviral vectors.
1. shRNA Design and Vector Construction:
- Design at least three shRNA sequences targeting different regions of the BRD4 mRNA. Utilize online design tools and consider previously validated sequences.[16]
- Synthesize and clone the shRNA oligonucleotides into a lentiviral vector containing a suitable promoter (e.g., U6) and a selection marker (e.g., puromycin resistance). miR30-based shRNA systems under a Pol II promoter can also be used.[6][16]
- Verify the correct insertion of the shRNA sequence by Sanger sequencing.
2. Lentivirus Packaging:
- Co-transfect the shRNA-containing lentiviral vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line such as HEK293T.
- Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
- Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
- Concentrate the viral particles using ultracentrifugation or a commercially available concentration reagent.
3. Viral Titer Determination:
- Determine the viral titer by transducing a target cell line with serial dilutions of the concentrated virus.
- After 48-72 hours, measure the percentage of transduced cells (e.g., by fluorescence if the vector contains a fluorescent reporter) or by selecting with the appropriate antibiotic and counting colonies.
4. Cell Transduction:
- Plate the target cells at an appropriate density.
- Transduce the cells with the lentiviral particles at a desired Multiplicity of Infection (MOI). An MOI of 10 is often a good starting point.[17]
- Include a non-targeting shRNA control.
5. Selection of Stable Knockdown Cells:
- At 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin).
- Maintain the selection for 1-2 weeks until non-transduced cells are eliminated.
6. Validation of BRD4 Knockdown:
- Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the stable cell lines and perform qRT-PCR to quantify the level of BRD4 mRNA knockdown compared to the non-targeting control.
- Western Blot: Prepare protein lysates and perform a Western blot using an anti-BRD4 antibody to confirm the reduction in BRD4 protein levels.
Protocol 2: this compound Treatment
This protocol provides a general guideline for treating cells in culture with this compound.
1. Preparation of this compound Stock Solution:
- Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
- Aliquot the stock solution and store at -20°C or -80°C for long-term storage.[7] Avoid repeated freeze-thaw cycles.
2. Cell Culture and Treatment:
- Plate the cells at a desired density and allow them to adhere overnight.
- The next day, dilute the this compound stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint.
- Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
- Replace the existing medium with the this compound-containing or vehicle control medium.
- Incubate the cells for the desired treatment duration.
3. Measurement of this compound Effects:
- Cell Viability/Proliferation Assay: Use assays such as MTT, WST-1, or cell counting to assess the effect of this compound on cell viability and proliferation.
- Gene Expression Analysis: Perform qRT-PCR or RNA-sequencing to analyze the changes in the expression of BRD4 target genes.
- Protein Analysis: Use Western blotting or other immunoassays to examine the effects on downstream signaling pathways.
Visualizations
Caption: BRD4 signaling pathway in transcriptional regulation.
Caption: Experimental workflow for lentiviral shRNA knockdown.
Caption: Mechanism of action of this compound on BRD4.
Caption: Comparison of shRNA knockdown and this compound treatment.
References
- 1. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 5. Lentiviral delivery of short hairpin RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lentiviral miR30-Based shRNA Knockdown Vector | VectorBuilder [en.vectorbuilder.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | BRD4 BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Targeting BRD4 proteins suppresses the growth of NSCLC through downregulation of eIF4E expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Therapeutic Potential of Combinative shRNA-Encoded Lentivirus-Mediated Gene Silencing to Accelerate Somatosensory Recovery After Spinal Cord Trauma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ZL0590 in Combination with Other Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZL0590 is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), an epigenetic reader protein.[1][2][3][4][5][6][7] BRD4 plays a critical role in the transcription of pro-inflammatory genes, making it a compelling target for the development of novel anti-inflammatory therapeutics.[1][6] this compound exhibits significant anti-inflammatory activity by binding to a distinct site on BRD4 BD1, thereby modulating the transcription of inflammatory mediators.[1][2][4][5][6][7] This document provides detailed application notes and protocols for the use of this compound, both as a standalone agent and in proposed combinations with other anti-inflammatory drugs, to explore potential synergistic or additive effects in preclinical research.
Disclaimer: The combination therapies described in this document are proposed based on the known mechanisms of action of this compound and other anti-inflammatory agents. Preclinical studies are required to validate the efficacy and safety of these combinations.
Mechanism of Action of this compound
This compound is a selective inhibitor of the first bromodomain (BD1) of BRD4.[1][2][4][5][6][7] BRD4 is a key component of the transcriptional machinery that regulates the expression of a variety of genes, including those involved in inflammation. It functions by recognizing and binding to acetylated lysine residues on histone proteins, which in turn recruits transcriptional activators to the promoters of target genes. One of the key pathways regulated by BRD4 is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[8][9] By inhibiting BRD4, this compound can suppress the transcription of NF-κB target genes, such as pro-inflammatory cytokines and chemokines, thereby exerting its anti-inflammatory effects.[8]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the in vitro inhibitory activity of this compound on key inflammatory markers.
| Target | Cell Line | Inducer | Readout | IC50 (nM) | Reference |
| This compound (Monotherapy) | |||||
| BRD4 BD1 (human) | - | - | TR-FRET Assay | 90 | [10] |
| CIG5 Expression | hSAECs | poly(I:C) | qRT-PCR | 220 | [10] |
| IL-6 Expression | hSAECs | poly(I:C) | qRT-PCR | 370 | [10] |
| Proposed Combination Therapy (Hypothetical Data) | |||||
| IL-6 Expression | RAW 264.7 | LPS | ELISA | Predicted Synergy | - |
| TNF-α Expression | THP-1 | LPS | ELISA | Predicted Synergy | - |
Note: Data for combination therapies are hypothetical and intended to guide experimental design. Actual results may vary.
Proposed Combination Therapies
Based on its mechanism of action, this compound may exhibit synergistic or additive anti-inflammatory effects when combined with other classes of anti-inflammatory drugs.
This compound and Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
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Rationale: NSAIDs, such as ibuprofen or celecoxib, inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain. Combining the upstream transcriptional inhibition of pro-inflammatory genes by this compound with the downstream inhibition of a key inflammatory pathway by NSAIDs could result in a more potent and comprehensive anti-inflammatory response.
This compound and Glucocorticoids
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Rationale: Glucocorticoids, such as dexamethasone, are potent anti-inflammatory agents that act through the glucocorticoid receptor to transrepress the expression of pro-inflammatory genes, including those regulated by NF-κB. Studies with other BET inhibitors have suggested that combination with glucocorticoids could be a viable therapeutic strategy.[11][12] The distinct epigenetic mechanisms of this compound and glucocorticoids may lead to synergistic suppression of inflammatory gene expression.
Experimental Protocols
In Vitro Combination Study: Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol describes a method to evaluate the synergistic or additive effects of this compound in combination with another anti-inflammatory drug on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
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RAW 264.7 or THP-1 cells
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Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
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This compound
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Other anti-inflammatory drug (e.g., Dexamethasone, Ibuprofen)
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Lipopolysaccharide (LPS) from E. coli
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Phosphate Buffered Saline (PBS)
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ELISA kits for TNF-α and IL-6
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96-well cell culture plates
Procedure:
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Cell Seeding: Seed RAW 264.7 or differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
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Drug Preparation: Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO). Prepare serial dilutions of each drug and combinations at various ratios.
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Drug Treatment: Pre-treat the cells with this compound, the combination drug, or the combination for 1-2 hours. Include vehicle-only control wells.
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Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include an unstimulated control group.
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Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
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Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage inhibition of cytokine production for each treatment group compared to the LPS-only control. Use software such as CompuSyn to determine the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
This protocol provides a framework for evaluating the anti-inflammatory effects of this compound in combination with another drug in an acute model of inflammation.
Materials:
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Male Wistar rats or Swiss albino mice
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This compound
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Other anti-inflammatory drug
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Carrageenan (1% w/v in sterile saline)
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Plethysmometer
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Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
Procedure:
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Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
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Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle control, this compound alone, combination drug alone, this compound + combination drug).
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Drug Administration: Administer the drugs orally or via intraperitoneal injection at a predetermined time before the inflammatory insult.
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Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
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Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
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Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Compare the mean increase in paw volume between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Visualizations
Signaling Pathway: this compound and the NF-κB Pathway
Caption: this compound inhibits the BRD4-mediated transcription of NF-κB target genes.
Experimental Workflow: In Vitro Combination Screening
Caption: Workflow for assessing the in vitro synergy of this compound with another anti-inflammatory agent.
References
- 1. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaron.com [pharmaron.com]
- 6. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Bromodomain Protein BRD4 Accelerates Glucocorticoid Dysregulation of Bone Mass and Marrow Adiposis by Modulating H3K9 and Foxp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bromodomain Protein BRD4 Accelerates Glucocorticoid Dysregulation of Bone Mass and Marrow Adiposis by Modulating H3K9 and Foxp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Chromatin Immunoprecipitation (ChIP) Sequencing Following ZL0590 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: ZL0590 is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), an epigenetic reader crucial for gene transcription.[1][2][3][4] BRD4 plays a key role in various diseases, particularly in inflammatory disorders and cancer, by binding to acetylated histones at enhancers and promoters and recruiting the transcriptional machinery to drive the expression of target genes, including those regulated by NF-κB.[2][5] this compound exerts its effects by binding to a unique site on BRD4 BD1, distinct from the canonical acetylated lysine binding pocket, thereby disrupting its function.[2][6][7]
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful method to investigate the genome-wide binding patterns of DNA-associated proteins.[8][9] When applied after treatment with a small molecule inhibitor like this compound, ChIP-seq can elucidate the drug's mechanism of action by revealing how it alters the chromatin occupancy of its target protein. This document provides detailed protocols for performing a BRD4 ChIP-seq experiment in cells treated with this compound to map the genome-wide changes in BRD4 binding.
Quantitative Data: In Vitro Efficacy of this compound
This compound has demonstrated potent anti-inflammatory activity by inhibiting the expression of key inflammatory genes. The following table summarizes its reported half-maximal inhibitory concentrations (IC₅₀).
| Cell Line / Model | Stimulus | Target Gene | IC₅₀ (nM) | Reference |
| Human Small Airway Epithelial Cells (hSAECs) | poly(I:C) | CIG5 | 200 - 220 | [2][4] |
| Human Small Airway Epithelial Cells (hSAECs) | poly(I:C) | IL-6 | 370 | [4] |
| Human BRD4 BD1 (biochemical assay) | - | BRD4 BD1 | 90 | [4] |
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting BRD4, a critical co-activator for transcription factors like NF-κB. In inflammatory conditions, stimuli activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes. BRD4 is required at the chromatin to facilitate this process. This compound disrupts the function of BRD4, leading to the suppression of this gene expression program.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 9. The Use of ChIP-seq in Drug Discovery [dovetailbiopartners.com]
Application Note: Measuring the Effect of ZL0590 on the NF-κB Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZL0590 is a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4), targeting its first bromodomain (BD1) with high affinity.[1] BRD4 is a key epigenetic reader that plays a crucial role in transcriptional activation. Notably, BRD4 is a critical co-activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, immunity, and cell survival. The NF-κB transcription factor RelA (p65) requires acetylation for full transcriptional activity, and BRD4 binds to this acetylated RelA to promote the expression of pro-inflammatory genes. By binding to a unique, non-acetylated lysine binding site on BRD4 BD1, this compound effectively disrupts this interaction, leading to the suppression of NF-κB-mediated gene transcription and subsequent anti-inflammatory effects.[2] This application note provides a detailed overview and experimental protocols to investigate and quantify the inhibitory effect of this compound on the NF-κB signaling pathway.
Data Presentation
The inhibitory activity of this compound on the NF-κB signaling pathway can be quantified by measuring its impact on the expression of NF-κB target genes.
| Compound | Target | Assay | IC50 (nM) | Cell Line |
| This compound | BRD4 BD1 | Biochemical Assay | 90 | - |
| This compound | CIG5 Expression | Gene Expression | 220 | hSAECs |
| This compound | IL-6 Expression | Gene Expression | 370 | hSAECs |
hSAECs: human Small Airway Epithelial Cells. Data compiled from MedchemExpress and other sources.[1][2]
NF-κB Signaling Pathway and this compound's Mechanism of Action
The following diagram illustrates the canonical NF-κB signaling pathway and the proposed mechanism of inhibition by this compound.
References
Troubleshooting & Optimization
Troubleshooting ZL0590 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZL0590, a potent and selective inhibitor of the first bromodomain (BD1) of BRD4.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended procedures?
A1: this compound exhibits low solubility in aqueous solutions. The recommended starting point for solubilizing this compound is to first prepare a high-concentration stock solution in an organic solvent.
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Primary Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 100 mg/mL.[1] For optimal results, use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.
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Stock Solution Preparation:
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Weigh the desired amount of this compound powder in a sterile, sealable vial.
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Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM, 50 mM).
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Vortex or sonicate the solution until the compound is fully dissolved. Gentle warming (37°C) can be applied if necessary.
-
-
Aqueous Solution Preparation:
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To prepare a working solution in an aqueous buffer, perform a serial dilution of the DMSO stock solution.
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It is critical to add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.
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The final concentration of DMSO in your aqueous solution should be kept as low as possible, typically below 0.5%, to avoid solvent effects in biological assays.
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Q2: My this compound precipitates out of solution when I dilute my DMSO stock in my aqueous experimental buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:
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Lower the Final DMSO Concentration: While seemingly counterintuitive, a very high initial concentration of DMSO in a small volume added to a large volume of buffer can sometimes lead to localized precipitation. Ensure rapid and thorough mixing. Conversely, ensure the final DMSO concentration is sufficient to maintain solubility, but not so high as to be toxic to cells. A final DMSO concentration of 0.1% to 0.5% is a typical starting point.
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pH Adjustment: The solubility of this compound may be pH-dependent. Based on its chemical structure, this compound is predicted to have a basic pKa. Therefore, slightly lowering the pH of your aqueous buffer (e.g., to pH 6.0-7.0) may improve its solubility. It is crucial to ensure that the chosen pH is compatible with your experimental system.
-
Use of Co-solvents and Excipients:
-
Pluronic F-68 or Tween® 80: These non-ionic surfactants can be added to the aqueous buffer at low concentrations (e.g., 0.01% - 0.1%) to help stabilize the compound and prevent precipitation.
-
Bovine Serum Albumin (BSA): For in vitro assays, the addition of BSA (e.g., 0.1%) to the buffer can help to keep hydrophobic compounds in solution.
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Q3: What are the physicochemical properties of this compound?
A3: Below is a summary of the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 512.55 g/mol | [2] |
| Chemical Formula | C23H27F3N4O4S | [2] |
| Aqueous Solubility | Poor | [3] |
| DMSO Solubility | 100 mg/mL | [1] |
| Predicted logP | 3.8 | ChemAxon |
| Predicted pKa | Basic pKa: 8.5 | ChemAxon |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | 1. DMSO has absorbed water. 2. Insufficient mixing. | 1. Use fresh, anhydrous DMSO from a newly opened bottle. 2. Vortex vigorously and/or sonicate the solution. Gentle warming to 37°C may also help. |
| Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer. | 1. Poor mixing technique. 2. Supersaturation of the compound in the aqueous buffer. | 1. Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid dispersion. 2. Decrease the final concentration of this compound in the aqueous solution. 3. Consider the addition of a surfactant (e.g., 0.05% Tween® 80) or BSA (0.1%) to your aqueous buffer. |
| Inconsistent experimental results. | 1. Precipitation of this compound over time in the aqueous solution. 2. Degradation of this compound. | 1. Prepare fresh dilutions of this compound in aqueous buffer for each experiment. Do not store aqueous solutions. 2. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 512.55 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
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Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
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Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 512.55 g/mol = 0.0051255 g = 5.13 mg.
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Weigh out 5.13 mg of this compound and place it in a sterile vial.
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Add 1 mL of anhydrous DMSO to the vial.
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Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, place the vial in a sonicator bath for 5-10 minutes.
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Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
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Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
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Sterile conical tubes
-
-
Procedure:
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To prepare a 10 µM working solution, you will need to perform a 1:1000 dilution of your 10 mM stock solution.
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For 10 mL of working solution, add 9.99 mL of pre-warmed cell culture medium to a sterile 15 mL conical tube.
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While vortexing the cell culture medium, add 10 µL of the 10 mM this compound DMSO stock solution dropwise.
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Continue vortexing for another 10-15 seconds to ensure thorough mixing.
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Use the working solution immediately. Do not store. The final DMSO concentration in this working solution is 0.1%.
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Visualizations
This compound Mechanism of Action: Inhibition of BRD4-Mediated NF-κB Signaling
This compound is a selective inhibitor of the first bromodomain (BD1) of BRD4. In inflammatory signaling, the transcription factor NF-κB (specifically the RelA/p65 subunit) is acetylated, creating a binding site for BRD4. The recruitment of BRD4 to acetylated RelA enhances the transcription of pro-inflammatory genes, such as IL-6. This compound competitively binds to the BD1 domain of BRD4, preventing its interaction with acetylated RelA and thereby suppressing the expression of these inflammatory genes.
References
ZL0590 Technical Support Center: Optimizing Concentration for Maximum Efficacy and Minimal Toxicity
Welcome to the ZL0590 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, a potent and selective inhibitor of the first bromodomain (BD1) of BRD4. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve maximum efficacy while minimizing potential toxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2] Unlike many other BRD4 inhibitors that target the acetylated lysine (KAc) binding pocket, this compound binds to a unique, previously unreported site at the interface of the αB and αC helices of BRD4 BD1.[1] This distinct binding mode contributes to its high selectivity for BRD4 BD1 over the second bromodomain (BD2) and other BET family members.[2] By inhibiting BRD4, this compound disrupts the protein-protein interactions that are crucial for the transcription of certain genes, including those involved in inflammation.[1][3]
References
- 1. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | BRD4 BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. pubs.acs.org [pubs.acs.org]
ZL0590 Technical Support Center: Investigating Potential Off-Target Effects in Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and mitigating potential off-target effects of ZL0590 in long-term experimental settings. This compound is a potent and selective allosteric inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader.[1][2][3][4] Its unique binding site, distinct from the classic acetyl-lysine pocket, suggests a higher degree of selectivity compared to pan-BET inhibitors.[2][3][4][5] However, long-term exposure necessitates a thorough evaluation of potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to potential off-target effects?
This compound is a selective inhibitor of the first bromodomain (BD1) of BRD4.[1][2][6] Unlike many other BET inhibitors that target the acetyl-lysine binding pocket, this compound binds to a novel allosteric site at the interface of the αB and αC helices of BRD4-BD1.[2][3][4][5] This unique mechanism is thought to contribute to its high selectivity for BRD4-BD1 over other bromodomains.[1] Potential off-target effects could arise from unforeseen interactions with other proteins that may have structural similarities to this novel binding site, or through downstream effects of sustained BRD4-BD1 inhibition.
Q2: Are there any known off-target effects of this compound from published studies?
Currently, published literature focuses on the on-target activity and selectivity of this compound, primarily in the context of its anti-inflammatory effects.[2][7][8] One study noted that a close analog, ZL0580, has a much narrower transcriptomic impact compared to the pan-BET inhibitor JQ1, suggesting fewer off-target effects at the gene expression level.[9] However, specific long-term in vivo studies dedicated to identifying this compound's off-target effects are not yet available in the public domain. Researchers should therefore proceed with caution in long-term experiments and consider implementing monitoring strategies.
Q3: What are the potential therapeutic applications of this compound that might involve long-term administration?
This compound has shown significant anti-inflammatory activity in preclinical models of airway inflammation and inflammatory bowel disease.[2][8] Chronic inflammatory conditions would likely require long-term treatment, making the assessment of long-term safety and off-target effects a critical aspect of its therapeutic development.
Q4: How can I proactively assess potential off-target effects of this compound in my long-term in vitro studies?
For long-term cell culture experiments, it is advisable to:
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Perform dose-response and viability assays: Determine the therapeutic window and identify concentrations that induce cytotoxicity over extended periods.
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Utilize 'omics' approaches: Employ transcriptomics (RNA-seq) or proteomics to identify unintended changes in gene or protein expression profiles following prolonged exposure to this compound.
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Include structurally unrelated control compounds: Compare the effects of this compound to other BRD4 inhibitors with different binding modes (e.g., JQ1) to distinguish on-target from potential off-target effects.
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Phenotypic screening: Use high-content imaging or other phenotypic assays to monitor for unexpected changes in cell morphology, organelle health, or other cellular functions.
Troubleshooting Guide
| Observed Issue | Potential Cause (related to this compound) | Recommended Troubleshooting Steps |
| Unexpected cytotoxicity in long-term cell culture at previously determined non-toxic concentrations. | Cumulative off-target toxicity or cellular stress due to sustained on-target inhibition. | 1. Re-evaluate the dose-response curve over a longer time course. 2. Analyze markers of cellular stress (e.g., apoptosis, DNA damage). 3. Perform washout experiments to see if the toxicity is reversible. |
| Development of resistance or altered cellular response to this compound over time. | Compensatory signaling pathways are activated in response to prolonged BRD4-BD1 inhibition. | 1. Use RNA-seq or proteomics to identify upregulated or downregulated pathways. 2. Investigate potential feedback loops involving BRD4 or other BET family members. |
| Inconsistent results in in vivo studies, such as unexpected weight loss or behavioral changes in animal models. | Potential in vivo off-target effects impacting other physiological systems. | 1. Conduct comprehensive toxicology studies, including histopathology of major organs. 2. Monitor a broad panel of blood chemistry and hematology parameters. 3. Consider reducing the dose or exploring alternative dosing schedules. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's inhibitory activity.
| Parameter | Value | Assay System | Reference |
| IC50 (BRD4-BD1) | 90 nM | Not specified | [3] |
| IC50 (CIG5 gene expression) | 200 nM | Poly(I:C)-induced expression in human small airway epithelial cells | [2] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects using Differential Scanning Fluorimetry (DSF)
This protocol can be used to screen for direct binding of this compound to a panel of proteins, including other bromodomain-containing proteins.
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Protein Preparation: Purify the target protein (BRD4-BD1 as a positive control) and a panel of potential off-target proteins.
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Assay Plate Preparation: In a 96-well PCR plate, add 20 µL of a solution containing 2 µM of the protein of interest and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
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Compound Addition: Add 1 µL of this compound at various concentrations (e.g., from 0.1 to 100 µM) or DMSO as a negative control.
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Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C with a ramp rate of 0.5°C/min).
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Data Analysis: Monitor the fluorescence intensity as a function of temperature. Binding of this compound will stabilize the protein, resulting in a shift in the melting temperature (Tm). A significant Tm shift for a protein other than BRD4-BD1 suggests a potential off-target interaction.
Protocol 2: In Vitro Transcriptomic Analysis of Off-Target Gene Regulation
This protocol helps to identify unintended changes in gene expression following this compound treatment.
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Cell Culture and Treatment: Plate cells of interest (e.g., a relevant cancer cell line or primary cells) and treat with this compound at a therapeutic concentration, a pan-BET inhibitor (e.g., JQ1) as a comparator, and a vehicle control (DMSO) for an extended period (e.g., 72 hours or longer).
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RNA Extraction: Harvest the cells and extract total RNA using a standard kit.
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Library Preparation and Sequencing: Prepare RNA sequencing libraries and perform next-generation sequencing.
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Data Analysis:
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Perform differential gene expression analysis to identify genes significantly up- or down-regulated by this compound compared to the vehicle control.
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Compare the set of this compound-regulated genes to the JQ1-regulated genes to distinguish BRD4-BD1 specific effects from broader BET inhibition effects.
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Use pathway analysis tools (e.g., GSEA, DAVID) to identify signaling pathways that are unexpectedly altered by this compound, which may indicate off-target activity.
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Visualizations
Caption: this compound's on-target and potential off-target signaling pathways.
Caption: Experimental workflow for identifying potential off-target effects.
References
- 1. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Dynamics Simulations Combined with Markov Model to Explore the Effect of Allosteric Inhibitor Binding on Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule ZL0580 - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate ZL0590-induced cytotoxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate ZL0590-induced cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2][3] It targets a unique binding site on BRD4 BD1, which is distinct from the canonical acetylated lysine (KAc) binding pocket.[1][2][3] BRD4 is an epigenetic reader that plays a crucial role in regulating gene expression. By inhibiting BRD4, this compound can modulate the transcription of genes involved in inflammation and cancer.[1][4]
Q2: Is this compound expected to be cytotoxic?
While this compound is primarily characterized as an anti-inflammatory agent, compounds that modulate fundamental cellular processes like transcription can exhibit cytotoxicity, often in a cell-type-dependent and concentration-dependent manner. A related BRD4 BD1 inhibitor, ZL0516, has been shown to have low cytotoxicity in human colonic epithelial cells (HCECs) and peripheral blood mononuclear cells (PBMCs).[4] However, it is crucial to experimentally determine the cytotoxic potential of this compound in your specific cell line of interest.
Q3: What are the common causes of cytotoxicity observed with small molecule inhibitors like this compound?
Several factors can contribute to in vitro cytotoxicity:
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High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and cellular stress.
-
Prolonged Exposure: Continuous exposure to a compound can overwhelm cellular repair and survival mechanisms.
-
Solvent Toxicity: The vehicle used to dissolve the compound (e.g., DMSO) can be toxic to cells at high concentrations.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to therapeutic agents.
-
Compound Instability: Degradation of the compound in culture medium can lead to the formation of toxic byproducts.
Q4: How can I determine if this compound is cytotoxic to my cell line?
Standard cytotoxicity assays can be employed to measure cell viability and death. Common methods include:
-
MTT Assay: Measures metabolic activity, which is an indicator of cell viability.[5]
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[6]
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.[4]
-
Trypan Blue Exclusion Assay: A simple method to count viable cells that exclude the dye.[6]
Troubleshooting Guide: Mitigating this compound-Induced Cytotoxicity
This guide provides solutions to common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High cell death observed at expected therapeutic concentrations. | This compound concentration is too high for the specific cell line. | Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for the therapeutic effect and the CC50 (half-maximal cytotoxic concentration). Aim for a therapeutic window where the effective concentration is significantly lower than the cytotoxic concentration. |
| The incubation time is too long. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal exposure time that achieves the desired biological effect with minimal cytotoxicity.[6] | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Optimize and standardize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[7] |
| Contamination of cell cultures. | Regularly check for and discard any contaminated cultures. Use sterile techniques and appropriate antibiotics. | |
| Vehicle control shows significant cytotoxicity. | The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells, typically below 0.5% for DMSO.[8] |
| Low or no therapeutic effect at non-toxic concentrations. | Poor cellular permeability of this compound in the specific cell line. | While this compound is designed for cellular activity, permeability can vary. Consider using a different cell line or consult the literature for permeability data. |
| The target (BRD4) is not a critical driver in the chosen cell line. | Confirm the expression and importance of BRD4 in your cell model through techniques like Western blotting or gene knockdown. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using MTT Assay
This protocol assesses the effect of this compound on cell metabolic activity as an indicator of viability.[5]
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of this compound concentration to determine the CC50 value.
Protocol 2: Assessing Apoptosis and Necrosis using Annexin V/PI Staining
This protocol distinguishes between different forms of cell death induced by this compound.[4]
Materials:
-
Target cell line
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with different concentrations of this compound and controls for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Data Presentation
Table 1: Hypothetical Cytotoxicity and Anti-inflammatory Activity of this compound in two different cell lines.
| Cell Line | This compound CC50 (µM) | This compound IC50 for IL-6 suppression (µM) | Therapeutic Index (CC50/IC50) |
| Cell Line A | 15.2 | 0.25 | 60.8 |
| Cell Line B | 2.8 | 0.30 | 9.3 |
This table illustrates how the therapeutic index can vary between cell lines, guiding the selection of appropriate models and concentration ranges.
Visualizations
Signaling Pathway
References
- 1. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Discovery, Xâray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - figshare - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
ZL0590 stability and storage conditions for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of ZL0590 for long-term experiments. The following guides and frequently asked questions (FAQs) address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q: What is this compound?
A: this compound is a potent and orally active selective inhibitor of the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4).[1][2] BRD4 is an epigenetic reader protein that plays a crucial role in regulating gene expression.[3] By selectively targeting the BD1 domain of BRD4, this compound exhibits significant anti-inflammatory activities, making it a valuable tool for research in inflammatory diseases.[1][3] It has been shown to block the BRD4/NF-κB signaling pathway.[4]
Q: What are the recommended storage conditions for this compound?
A: Proper storage of this compound is critical to maintain its stability and efficacy for long-term experiments. Recommendations vary slightly between suppliers, but the general consensus is to store it in a dry, dark environment at low temperatures.[5] For detailed conditions, refer to the summary table below.
Q: How should I prepare and store a stock solution of this compound?
A: this compound is soluble in DMSO, with concentrations up to 100 mg/mL (195.10 mM) being achievable.[1][6] It is recommended to use newly opened, non-hygroscopic DMSO, as absorbed water can significantly impact solubility.[6] Gentle warming and sonication can aid dissolution.[7] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[6]
Q: What is the known mechanism of action for this compound?
A: this compound functions by selectively inhibiting the BD1 bromodomain of BRD4.[3] BRD4 is a key protein in the BET (Bromodomain and Extra-Terminal domain) family that binds to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific genes.[3] In inflammatory conditions, BRD4 is involved in the expression of pro-inflammatory genes. This compound binds to a unique site on BRD4 BD1, disrupting its interaction with acetylated histones and blocking the downstream signaling pathway, such as NF-κB, which leads to reduced expression of inflammatory cytokines and genes.[3][4]
Data Presentation: Storage and Stability
The following tables summarize the recommended storage conditions for this compound in its solid form and as a stock solution.
Table 1: Recommended Storage Conditions for this compound (Solid Powder)
| Temperature | Duration | Additional Conditions | Shelf Life |
| -20°C | Long-term (months to years) | Dry, Dark | >2-3 years[1][5] |
| 4°C | Short-term (days to weeks) | Dry, Dark | Up to 2 years[1][2] |
| Ambient | Shipping / Short-term | Non-hazardous | Stable for a few weeks[5] |
Table 2: Recommended Storage Conditions for this compound (Stock Solutions)
| Temperature | Duration | Recommended Solvent | Shelf Life |
| -80°C | Long-term | DMSO | 6 months[1][2] |
| -20°C | Short to Medium-term | DMSO | 1 to 6 months[1][2] |
| 0 - 4°C | Short-term | DMSO | Days to weeks[5] |
Visualized Workflows and Pathways
Caption: this compound mechanism of action inhibiting the BRD4/NF-κB pathway.
Caption: Decision workflow for proper this compound storage conditions.
Experimental Protocols
Protocol: In Vivo Murine Model of Acute Airway Inflammation
This protocol is based on studies demonstrating the anti-inflammatory efficacy of this compound.[1][6]
-
Objective: To assess the ability of this compound to inhibit polyinosinic:polycytidylic acid (poly(I:C))-induced airway inflammation in a mouse model.
-
Materials:
-
This compound compound
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Vehicle for oral gavage (e.g., 0.5% methylcellulose)
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Poly(I:C) sodium salt
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Sterile, endotoxin-free saline
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C57BL/6J mice (male)[1]
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Oral gavage needles
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Equipment for bronchoalveolar lavage (BAL)
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Reagents for ELISA or qPCR analysis
-
-
Methodology:
-
Animal Acclimation: Acclimate male C57BL/6J mice for at least one week under standard laboratory conditions.
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This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for delivering a 10 mg/kg dose.[1][6]
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Dosing: Administer this compound (10 mg/kg) or vehicle control to the mice via oral gavage (p.o.).[1][6]
-
Inflammation Induction: 24 hours after this compound administration, induce airway inflammation by administering poly(I:C) to the mice (specific dose and route, e.g., intranasal, should be optimized based on laboratory standards).
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Sample Collection: At a predetermined time point post-induction (e.g., 24-48 hours), euthanize the mice and perform a bronchoalveolar lavage (BAL) with sterile saline to collect airway fluid. Lung tissue may also be harvested.
-
-
Endpoint Analysis:
-
Cytokine Analysis: Analyze the BAL fluid for levels of key inflammatory cytokines such as IL-6, MCP-1, and RANTES using ELISA.[1]
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Gene Expression Analysis: Extract RNA from lung tissue homogenates and perform RT-qPCR to measure the expression of inflammatory genes like Il6, Kc, Isg54, and Cig5.[1]
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Histology: Optionally, perform histological analysis on lung tissue sections to assess immune cell infiltration.
-
Troubleshooting Guide
Q: My this compound powder is difficult to dissolve, even in DMSO. What can I do?
A: Solubility issues can arise from several factors. First, ensure you are using fresh, high-quality DMSO, as it is hygroscopic and absorbed water can reduce solubility.[6] If the compound still does not fully dissolve, gentle warming (do not overheat) or brief sonication can help facilitate the process.[7] Always visually inspect the solution for complete dissolution before use in experiments.
Q: I am observing a decline in the effectiveness of my this compound stock solution. What is the likely cause?
A: A loss of potency in a stock solution is often due to improper storage or handling. The most common causes are:
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound. To avoid this, it is highly recommended to aliquot the stock solution into single-use volumes immediately after preparation.[6]
-
Improper Storage Temperature: For long-term storage (months), stock solutions should be kept at -80°C.[1][2] Storing at -20°C is suitable for shorter periods, but efficacy may decline faster.[1][2]
-
Exposure to Light: this compound powder should be stored in the dark.[5] While in solution, minimize exposure to light by using amber vials.
Q: How stable is this compound during shipping and handling at room temperature?
A: this compound is considered stable enough for shipment at ambient temperatures.[5] It can withstand several weeks under these conditions without significant degradation, which covers the typical time required for shipping and customs clearance.[5] However, for long-term storage upon receipt, it is crucial to transfer it to the recommended refrigerated or frozen conditions immediately.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BRD4 BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming ZL0590 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with the BRD4 BD1 inhibitor, ZL0590.
Troubleshooting Guides
This section offers solutions to common problems observed when cancer cell lines develop resistance to this compound.
Problem 1: Decreased Sensitivity to this compound in Cancer Cell Lines
Your cancer cell line, previously sensitive to this compound, now shows a reduced response to treatment, as evidenced by a higher IC50 value in cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Suggested Action | Experimental Validation |
| Upregulation of Efflux Pumps | Co-treat with known efflux pump inhibitors (e.g., Verapamil, Tariquidar). | Perform a cell viability assay with this compound in the presence and absence of the efflux pump inhibitor. |
| Activation of Bypass Signaling Pathways | Profile the kinome of resistant cells to identify activated pro-survival pathways (e.g., PI3K/Akt, MAPK/ERK). | Use Western blotting to check for increased phosphorylation of key proteins in these pathways (e.g., p-Akt, p-ERK). |
| Increased BRD4 Expression or Stability | Analyze BRD4 protein levels in resistant versus sensitive cells. | Perform Western blotting for total BRD4. To investigate stability, treat cells with a protein synthesis inhibitor (e.g., cycloheximide) and monitor BRD4 levels over time. |
| Altered Cell Cycle Regulation | Examine the expression of key cell cycle regulators. | Use Western blotting to assess levels of Cyclin D1, CDK4/6, and Rb phosphorylation. |
Problem 2: No Apoptosis Induction Despite Target Engagement
You've confirmed that this compound is engaging BRD4 (e.g., via reduced c-MYC expression), but the cells are not undergoing apoptosis.
Possible Causes and Solutions:
| Possible Cause | Suggested Action | Experimental Validation |
| Upregulation of Anti-Apoptotic Proteins | Investigate the expression of Bcl-2 family proteins. | Perform Western blotting for anti-apoptotic proteins like Bcl-xL and Mcl-1. |
| Blockade of Apoptotic Signaling | Assess the activation of caspases. | Perform a caspase activity assay (e.g., Caspase-Glo® 3/7 Assay). |
| Induction of a Senescent State | Evaluate markers of cellular senescence. | Perform a β-galactosidase staining assay. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2][3][4][5][6] It binds to a unique non-acetyl-lysine binding site at the αB/αC interface of BRD4 BD1.[1][3][4] By inhibiting BRD4, this compound disrupts the transcriptional programs of key oncogenes, such as c-MYC, leading to cell cycle arrest and apoptosis in sensitive cancer cells.
Q2: My cell line is showing resistance to this compound. What are the potential mechanisms?
Resistance to BRD4 inhibitors like this compound can arise from several mechanisms:
-
Kinome Reprogramming: Cancer cells can adapt by activating alternative survival signaling pathways, such as the PI3K/Akt or MAPK pathways, to bypass their dependency on BRD4-mediated transcription.
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Bromodomain-Independent BRD4 Function: Resistant cells may exhibit a form of BRD4 that remains functional even when its bromodomain is inhibited, possibly due to post-translational modifications like hyper-phosphorylation or increased interaction with co-activators like MED1.
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Increased BRD4 Protein Levels: Overexpression or increased stability of the BRD4 protein can effectively "soak up" the inhibitor, requiring higher concentrations to achieve a therapeutic effect. This can be caused by mutations in proteins that regulate BRD4 degradation, such as the deubiquitinase DUB3.
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Upregulation of Wnt/β-catenin Signaling: Activation of the Wnt pathway has been shown to restore MYC transcription and bypass the effects of BRD4 inhibition.
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Epithelial-Mesenchymal Transition (EMT): In some cases, resistance can be associated with a switch to a more mesenchymal phenotype, which may be driven by transcription factors like ZEB1.
Q3: What combination therapies can be used to overcome this compound resistance?
Based on the known resistance mechanisms to BRD4 inhibitors, several combination strategies can be explored:
| Combination Agent | Rationale |
| PI3K/Akt or MEK Inhibitors | To counteract kinome reprogramming and the activation of bypass survival pathways. |
| CDK4/6 Inhibitors | To target altered cell cycle regulation and potentially reduce BRD4 stability by inhibiting DUB3 activity. |
| Bcl-2/Bcl-xL Inhibitors | To overcome resistance mediated by the upregulation of anti-apoptotic proteins. |
| PARP Inhibitors | BRD4 inhibition can induce homologous recombination deficiency, creating a synthetic lethality with PARP inhibitors. |
| BRD4 PROTACs (Proteolysis Targeting Chimeras) | These molecules induce the degradation of BRD4 rather than just inhibiting it, which can be effective even in cells with high BRD4 expression. |
Experimental Protocols
Protocol 1: Establishing a this compound-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[7][8][9]
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Determine the initial IC50 of this compound: Culture the parental cancer cell line and perform a dose-response curve with this compound using an MTT assay to determine the initial half-maximal inhibitory concentration (IC50).
-
Initial Drug Exposure: Begin by culturing the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
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Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the this compound concentration by approximately 1.5 to 2-fold.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of recovery and proliferation. If significant cell death occurs, maintain the cells at the current concentration for a longer period or temporarily reduce the concentration.
-
Repeat Dose Escalation: Continue this stepwise increase in this compound concentration until the cells are able to proliferate in a concentration that is at least 10-fold higher than the initial IC50.
-
Characterization of Resistant Line: Once a resistant line is established, confirm the shift in IC50 by performing a new dose-response curve with this compound on both the parental and resistant cell lines.
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Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages to ensure a stable stock.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[2][5][10]
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or combination drugs) for the desired treatment duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3][4][11][12]
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis. Include both positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blotting
This technique is used to detect specific proteins in a cell lysate.[6][13][14][15][16]
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., BRD4, c-MYC, p-Akt, Akt, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 5: Quantitative Real-Time PCR (RT-qPCR)
This method is used to measure the expression levels of specific genes.[17][18][19][20][21]
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RNA Extraction: Isolate total RNA from cells using a commercial kit or TRIzol reagent.
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cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, forward and reverse primers for the gene of interest (e.g., MYC, BCL2L1), and a SYBR Green or TaqMan-based master mix.
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR machine using an appropriate cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB).
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Key signaling pathways in this compound resistance.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. researchhub.com [researchhub.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. origene.com [origene.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. bio-rad.com [bio-rad.com]
- 20. mcgill.ca [mcgill.ca]
- 21. oaepublish.com [oaepublish.com]
Technical Support Center: ZL0590 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ZL0590 in animal models. The information is designed to address common challenges and provide detailed experimental protocols to ensure successful and reproducible in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2][3] BRD4 is an epigenetic reader protein that plays a crucial role in regulating the transcription of genes involved in inflammation and cancer.[4][5] this compound binds to a unique site on BRD4 BD1, distinct from the classic acetylated lysine binding pocket, leading to the suppression of inflammatory gene expression.[3][6][7] Its mechanism of action involves the disruption of the BRD4/NF-κB signaling pathway, which is a key mediator of inflammatory responses.[8]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is a solid powder that is soluble in dimethyl sulfoxide (DMSO).[1][9] For long-term storage, it is recommended to store the solid compound at -20°C for up to three years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.[9]
Q3: What is a suitable vehicle for in vivo delivery of this compound?
A commonly used vehicle for the oral administration of this compound in mice is a formulation consisting of 10% DMSO, 60% PEG400, and 30% Saline.[6] For a structurally similar compound, ZL0580, an alternative oral formulation of 10% DMSO in 90% (20% w/v) HP-β-CD has been used.[10] The choice of vehicle may depend on the specific experimental requirements and the desired pharmacokinetic profile.
Q4: What is the recommended oral dosage of this compound in mice?
A dosage of 10 mg/kg administered orally (p.o.) has been shown to be effective in a murine model of poly(I:C)-induced acute airway inflammation.[1][2] However, the optimal dosage may vary depending on the animal model, the disease being studied, and the desired therapeutic effect. It is advisable to perform dose-response studies to determine the most effective dose for your specific application.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound during formulation or administration. | - Poor solubility of this compound in the chosen vehicle.- The concentration of this compound is too high for the vehicle.- Temperature changes affecting solubility. | - Ensure the DMSO used is of high purity and anhydrous. Hygroscopic DMSO can impact solubility.[1][11]- Prepare the formulation fresh before each use.- Gently warm the vehicle to aid dissolution, but avoid high temperatures that could degrade the compound.- If precipitation persists, consider using a different vehicle system, such as one containing cyclodextrins (e.g., HP-β-CD), which can enhance the solubility of hydrophobic compounds.[10]- Reduce the final concentration of this compound in the formulation. |
| Low or variable efficacy in animal models. | - Suboptimal oral bioavailability.- Inconsistent dosing technique.- Rapid metabolism of the compound. | - Ensure accurate and consistent oral gavage technique to minimize variability in administration.- Consider performing a pilot pharmacokinetic study to determine the plasma concentration of this compound in your animal model with your specific formulation.- If bioavailability is low, consider alternative routes of administration if appropriate for the experimental design, such as intraperitoneal (i.p.) injection, although oral administration has been reported to be effective.[1][6]- Evaluate the stability of this compound in your formulation over the duration of your experiment. |
| Vehicle-related toxicity or adverse effects in animals. | - The vehicle itself may be causing adverse reactions in the animals.- The concentration of DMSO or other components in the vehicle is too high. | - Administer a vehicle-only control group to assess for any vehicle-specific effects.- If adverse effects are observed, try to reduce the percentage of DMSO in the formulation. While 10% is commonly used, lower concentrations may be sufficient for solubilization.- Consider alternative, less toxic vehicles if the issue persists. |
| Difficulty in achieving desired therapeutic plasma concentrations. | - Inadequate dosage.- Poor absorption from the gastrointestinal tract. | - Increase the dose of this compound. A dose-escalation study can help identify a dose that achieves the target plasma concentration without causing toxicity.- Refer to published pharmacokinetic data for this compound and similar compounds to guide dose selection.[6][10] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 |
| Human BRD4 BD1 | TR-FRET | 90 nM[1][2][9] |
| CIG5 expression (in hSAECs) | Cellular Assay | 220 nM[1] |
| IL-6 expression (in hSAECs) | Cellular Assay | 370 nM[1] |
Table 2: Pharmacokinetic Parameters of this compound and Structurally Related Compounds in Mice
| Compound | Dose and Route | Cmax (ng/mL) | AUC0–t (ng·h/mL) | Oral Bioavailability (F) | Reference |
| This compound | 20 mg/kg, p.o. | 2.0 ± 0.5 | 11.8 ± 2.2 | Not Reported | [6] |
| ZL0516 | 20 mg/kg, p.o. | 605.5 ± 182 | 4966 ± 1772 | 35.3% | [8] |
| ZL0580 | 20 mg/kg, p.o. | Not Reported | Not Reported | 38.71 ± 13.03% | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume of the formulation needed.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube to dissolve the this compound. The volume of DMSO should be 10% of the final total volume. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
In a separate tube, prepare the vehicle by mixing PEG400 (60% of the final volume) and Saline (30% of the final volume).
-
Slowly add the this compound/DMSO solution to the PEG400/Saline mixture while vortexing to ensure a homogenous solution.
-
Visually inspect the final formulation for any precipitation. If the solution is clear, it is ready for administration.
-
Prepare the formulation fresh before each use.
-
Protocol 2: In Vivo Efficacy Study in a Murine Model of Acute Airway Inflammation
-
Animal Model:
-
Male C57BL/6J mice (12 weeks old).[6]
-
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: Poly(I:C) + Vehicle
-
Group 3: Poly(I:C) + this compound (10 mg/kg)
-
-
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
On the day of the experiment, pretreat the mice in Group 3 with this compound (10 mg/kg) via oral gavage. Administer an equivalent volume of the vehicle to Groups 1 and 2.
-
One hour after treatment, induce airway inflammation in Groups 2 and 3 by intranasal administration of poly(I:C). Administer a control vehicle (e.g., saline) to Group 1.
-
At a predetermined time point after poly(I:C) administration (e.g., 24 hours), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration (total cells, neutrophils) and cytokine levels (e.g., IL-6, KC, MCP-1, RANTES).[6]
-
Collect lung tissues for histological analysis (e.g., H&E staining) to assess inflammation and for gene expression analysis (e.g., qRT-PCR) of inflammatory markers (e.g., IL-6, KC, ISG54, CIG5).[6]
-
Visualizations
Caption: this compound inhibits BRD4, blocking NF-κB mediated inflammatory gene expression.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BRD4 BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. glpbio.com [glpbio.com]
- 10. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule ZL0580 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
ZL0590 degradation pathways and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ZL0590, potential degradation pathways, and best practices to ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its storage recommendations?
This compound is a potent and selective inhibitor of the first bromodomain (BD1) of BRD4, with significant anti-inflammatory activity.[1][2] Proper storage is critical to prevent degradation and ensure its efficacy in experiments. Recommendations vary slightly between suppliers, but the consensus for optimal stability is summarized below.
Q2: What are the likely degradation pathways for this compound?
While specific forced degradation studies for this compound are not publicly available, its chemical structure contains functional groups that are susceptible to degradation under certain conditions. The two primary non-metabolic degradation pathways are likely hydrolysis and oxidation.
-
Hydrolytic Degradation: The urea and sulfonamide linkages in this compound can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. This would cleave the molecule, leading to a loss of biological activity.
-
Oxidative Degradation: The morpholine and pyrrolidine rings, as well as the tertiary amine, could be susceptible to oxidation. This can be initiated by exposure to air (autoxidation), light, or certain reactive chemical species in a solution.
The design of this compound was optimized to enhance its metabolic stability compared to earlier-generation compounds, which were susceptible to decomposition by enzymes and colonic bacteria.[1]
Q3: My experiment is showing a reduced or no effect from this compound. Could this be due to degradation?
Yes, a loss of potency is a primary indicator of compound degradation. If you observe inconsistent results or a significant drop in the expected biological activity, consider the following:
-
Improper Storage: Was the compound stored according to the recommendations (see Table 1)?
-
Repeated Freeze-Thaw Cycles: Have stock solutions been subjected to multiple freeze-thaw cycles? This can accelerate degradation. It is recommended to aliquot stock solutions into single-use volumes.[3]
-
Experimental Conditions: Is the experimental buffer at an extreme pH? Is it possible that components in your media or buffer are reactive?
-
Age of Solution: How long has the working solution been prepared? For in vivo experiments, it is recommended to use freshly prepared solutions on the same day.[4]
Q4: I see extra peaks in my HPLC/LC-MS analysis of a this compound sample. Are these degradants?
The appearance of new, unexpected peaks during chromatographic analysis is a strong indication that the compound has degraded. These peaks represent the formation of new chemical entities resulting from processes like hydrolysis or oxidation. To confirm, you can compare the chromatogram of the suspect sample to that of a freshly prepared, properly handled standard.
Data and Protocols
Storage and Stability Data
The following tables summarize the recommended storage conditions for this compound as a solid powder and in solution, based on information from various suppliers. Adhering to these guidelines is the first step in preventing degradation.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes | Source(s) |
|---|---|---|---|---|
| Solid Powder | -20°C | Up to 3 years | Long-term storage | [2][5][6] |
| 4°C | Up to 2 years | Short-term storage | [2][5][6] | |
| Ambient | Days to weeks | Stable for shipping | [5] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Recommended for stock solutions | [2][6] |
| | -20°C | 1 to 6 months | Use within 1 month is safest |[2][6] |
Note: Always refer to the Certificate of Analysis provided by your specific supplier for batch-specific recommendations.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general workflow for intentionally degrading this compound under various stress conditions to identify potential degradants and understand its stability limits. This is crucial for developing stable formulations and defining appropriate storage conditions.
Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or DMSO).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.
-
Neutral Hydrolysis: Mix the stock solution with HPLC-grade water. Incubate under the same conditions.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Expose the solid powder of this compound to dry heat in an oven (e.g., 80°C) for a set period. Dissolve the stressed powder in the solvent for analysis.
-
Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and solid powder to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC/UPLC method. Calculate the percentage of degradation and identify any major degradants, typically by LC-MS.
Troubleshooting Guide
Issue: Loss of Compound Activity in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
|---|---|
| Degradation in Stock Solution | Prepare a fresh stock solution from solid powder. Aliquot into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Instability in Assay Media | Minimize the pre-incubation time of this compound in the media before adding to cells. Consider performing a time-course experiment to see if activity diminishes over the duration of the assay. |
| Adsorption to Plastics | Use low-binding polypropylene tubes and plates for preparing and storing solutions. |
| Incorrect Concentration | Re-verify calculations and ensure the solid was fully dissolved when making the stock solution. Use of ultrasonic agitation is recommended for DMSO stocks.[3][6] |
Issue: Appearance of Unknown Peaks in HPLC/LC-MS
| Potential Cause | Troubleshooting Step |
|---|---|
| Sample Degradation | Analyze a freshly prepared "time zero" sample to confirm it is free of impurities. Compare this to your aged or experimental sample. |
| Solvent/Mobile Phase Contamination | Run a solvent blank to ensure the unknown peaks are not from the analytical system itself. Use fresh, HPLC-grade solvents. |
| Photodegradation | Protect samples from light by using amber vials or covering tubes with foil. |
| Reaction with Buffer Components | If using a buffer in your sample, analyze this compound in a simple organic solvent to see if the peaks persist. Some buffer components can react with the compound over time. |
Visualizations
Potential Degradation Pathways
Experimental Workflow
References
- 1. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | BRD4 BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
Validating ZL0590 target engagement in a new experimental system
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the target engagement of ZL0590, a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that selectively targets the first bromodomain (BD1) of BRD4.[1][3][5] It binds to a unique, previously unreported non-acetylated lysine binding site on BRD4 BD1.[1][3][4][6] This binding is distinct from the classic acetylated lysine recognition pocket targeted by many other BET inhibitors.[1][4][7]
Q2: What is the mechanism of action of this compound?
This compound functions by disrupting the protein-protein interaction between BRD4 and acetylated histones.[1] BRD4 is an epigenetic reader that recognizes acetylated lysine residues on histones, a key step in transcriptional activation. By inhibiting the BD1 domain of BRD4, this compound prevents the recruitment of transcriptional machinery to chromatin, thereby downregulating the expression of specific genes, including pro-inflammatory cytokines like IL-6 and CIG5.[1][8]
Q3: How can I confirm that this compound is engaging its target, BRD4, in my cell-based assay?
Several methods can be employed to validate this compound target engagement in a cellular context:
-
Cellular Thermal Shift Assay (CETSA®): This technique assesses the thermal stabilization of a target protein upon ligand binding.[9][10] Successful engagement of this compound with BRD4 will increase the thermal stability of BRD4.[9][10]
-
Immunoprecipitation-Western Blot (IP-WB): This method can be used to demonstrate the disruption of the interaction between BRD4 and its binding partners, such as acetylated histones or other transcription factors. Treatment with this compound should lead to a decrease in the co-immunoprecipitation of these interacting proteins with BRD4.
-
Downstream Gene Expression Analysis (RT-qPCR or RNA-Seq): As this compound inhibits BRD4 function, you can measure the mRNA levels of known BRD4 target genes, such as IL-6 and CIG5.[1] A dose-dependent decrease in the expression of these genes following this compound treatment indicates target engagement and functional consequences.
Q4: I am not observing the expected downstream effects of this compound on gene expression. What could be the issue?
Several factors could contribute to a lack of downstream effects:
-
Cellular Permeability: Ensure that this compound is effectively entering your specific cell type. While this compound has shown efficacy in cellular assays, permeability can vary between cell lines.[1]
-
Compound Stability and Solubility: Verify the integrity and solubility of your this compound stock. Improper storage or handling can lead to degradation. This compound should be stored at -20°C for long-term storage and can be dissolved in DMSO for in vitro experiments.[5]
-
BRD4 Expression Levels: Confirm that your experimental system expresses sufficient levels of BRD4.
-
Dose and Incubation Time: Optimize the concentration of this compound and the treatment duration for your specific cell line and endpoint.
-
Assay Sensitivity: Ensure your gene expression assay (e.g., RT-qPCR) is sensitive enough to detect changes in the target gene expression.
Q5: Are there any known off-targets for this compound?
This compound is reported to be a highly selective inhibitor for BRD4 BD1.[1][3][11] It shows significantly lower affinity for the second bromodomain of BRD4 (BD2) and bromodomains of other BET family members like BRD2 and BRD3.[1][11] However, as with any small molecule inhibitor, it is advisable to perform counter-screening or proteomics-based approaches to rule out potential off-target effects in your specific experimental system.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound.
| Target/Assay | Cell Line/System | IC50 | Reference |
| Human BRD4 BD1 | Biochemical Assay | 90 nM | [5][11] |
| Poly(I:C)-induced CIG5 expression | hSAECs | 200 nM | [1] |
| Poly(I:C)-induced IL-6 expression | hSAECs | 370 nM | [5][11] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) Protocol
This protocol outlines the general steps for performing a CETSA experiment to validate this compound engagement with BRD4.
1. Cell Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
2. Heat Shock: a. After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).
3. Cell Lysis: a. After heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
4. Protein Analysis: a. Carefully collect the supernatant containing the soluble protein fraction. b. Determine the protein concentration of each sample. c. Analyze the levels of soluble BRD4 in each sample by Western blotting using a specific anti-BRD4 antibody.
5. Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the percentage of soluble BRD4 as a function of temperature for both vehicle and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated samples indicates thermal stabilization and target engagement.
Immunoprecipitation-Western Blot (IP-WB) Protocol
This protocol is for assessing the effect of this compound on the interaction between BRD4 and acetylated histones.
1. Cell Lysis: a. Treat cells with this compound or vehicle control. b. Harvest and wash the cells with ice-cold PBS. c. Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 30-60 minutes at 4°C.[12][13] b. Incubate the pre-cleared lysate with an anti-BRD4 antibody or an isotype control IgG overnight at 4°C with gentle rotation. c. Add protein A/G beads and incubate for another 1-3 hours at 4°C.
3. Washes and Elution: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads multiple times with IP lysis buffer to remove non-specific binding proteins.[12] c. Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
4. Western Blotting: a. Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Probe the membrane with primary antibodies against BRD4 and a marker for acetylated histones (e.g., anti-acetyl-Histone H3 or H4). c. Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
5. Analysis: a. Compare the amount of acetylated histone co-immunoprecipitated with BRD4 in the vehicle and this compound-treated samples. A decrease in the acetylated histone signal in the this compound-treated sample indicates disruption of the interaction.
Visualizations
Caption: this compound inhibits BRD4, blocking inflammatory gene transcription.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Immunoprecipitation-Western Blot (IP-WB).
References
- 1. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Discovery, Xâray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - figshare - Figshare [figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
- 11. This compound | BRD4 BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. ulab360.com [ulab360.com]
- 13. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
ZL0590 versus JQ1: A Comparative Analysis of BRD4 Inhibitor Selectivity
In the landscape of epigenetic research, the bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, has emerged as a pivotal therapeutic target for a range of diseases, including cancer and inflammatory conditions. Small molecule inhibitors targeting the bromodomains of BRD4 have demonstrated considerable therapeutic promise. Among these, JQ1 is a well-established and widely utilized tool compound. This guide presents a detailed, objective comparison of a newer entrant, ZL0590, with the archetypal JQ1, focusing on their selectivity and performance, supported by experimental data.
Introduction to this compound and JQ1
This compound is a potent and orally active inhibitor that exhibits high selectivity for the first bromodomain (BD1) of BRD4.[1][2][3] A key distinguishing feature of this compound is its novel mechanism of action; it binds to a unique site on BRD4's BD1, separate from the canonical acetyl-lysine (KAc) binding pocket.[3][4][5] This distinct binding mode is the basis for its remarkable selectivity and has positioned this compound as a promising candidate for the treatment of inflammatory diseases.[1][3]
JQ1 is a potent, cell-permeable small molecule that acts as a competitive inhibitor of the BET family of bromodomains, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[6] It functions by mimicking acetylated lysine and binding to the KAc recognition pocket of the bromodomains.[7] This action displaces BRD4 from chromatin, leading to the downregulation of key oncogenes such as c-Myc, which in turn produces anti-proliferative effects in various cancer models.[7][8][9] While extensively used as a research tool, the clinical application of JQ1 has been hampered by its short half-life.[6][10]
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and JQ1, providing a direct comparison of their biochemical potency and selectivity.
Table 1: Biochemical Potency (IC50)
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Human BRD4 BD1 | 90 | TR-FRET | [1][2][3] |
| Human BRD4 BD2 | ~900 (10-fold less potent) | TR-FRET | [2] | |
| JQ1 | Human BRD4 BD1 | 77 | AlphaScreen | [11] |
| Human BRD4 BD2 | 33 | AlphaScreen | [11] |
Table 2: Binding Affinity (Kd)
| Compound | Target | Kd (nM) | Assay Type | Reference |
| JQ1 | Human BRD4 BD1 | ~50 | Isothermal Titration Calorimetry (ITC) | [11] |
| Human BRD4 BD2 | ~90 | Isothermal Titration Calorimetry (ITC) | [11] |
Table 3: Selectivity Profile
| Compound | Selectivity Highlights | Reference |
| This compound | ~10-fold selective for BRD4 BD1 over BRD4 BD2, BRD2 BD1, and BRD2 BD2. Highly selective over other BET family members (BRD3, BRDT) and non-BET proteins (e.g., CBP). | [2] |
| JQ1 | Pan-BET inhibitor, binding to BRD2, BRD3, BRD4, and BRDT. Shows significantly lower affinity for non-BET bromodomains. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for this compound
This assay is designed to measure the binding of this compound to the BRD4 bromodomain 1.
-
Reagents and Materials:
-
Recombinant human BRD4 BD1 protein.
-
A specific fluorescent ligand for the this compound binding site.
-
Europium (Eu3+) chelate-labeled antibody against the protein tag (e.g., GST, His).
-
Allophycocyanin (APC) or other suitable acceptor fluorophore.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
384-well low-volume black plates.
-
TR-FRET microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the BRD4 BD1 protein, the fluorescent ligand, and the Eu3+-labeled antibody.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.
-
Add the acceptor fluorophore.
-
Incubate for another period (e.g., 60 minutes) in the dark.
-
Measure the TR-FRET signal using a microplate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (for Europium) and ~665 nm (for APC).
-
The ratio of the emission at 665 nm to 615 nm is calculated. A decrease in this ratio indicates displacement of the fluorescent ligand by the inhibitor.
-
IC50 values are determined by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
AlphaScreen Assay for JQ1
This assay measures the ability of JQ1 to disrupt the interaction between BRD4 and an acetylated histone peptide.
-
Reagents and Materials:
-
GST-tagged recombinant human BRD4 BD1 or BD2.
-
Biotinylated tetra-acetylated histone H4 peptide.
-
Streptavidin-coated donor beads.
-
Anti-GST acceptor beads.
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).
-
384-well OptiPlate™.
-
AlphaScreen-capable microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of JQ1 in the assay buffer.
-
In a 384-well plate, add the GST-tagged BRD4 protein and the biotinylated histone H4 peptide.
-
Add the diluted JQ1 or vehicle control to the wells.
-
Incubate the plate at room temperature for 30 minutes.
-
In a separate tube and under low-light conditions, mix the streptavidin-coated donor beads and anti-GST acceptor beads in the assay buffer.
-
Add the bead mixture to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the AlphaScreen signal using an appropriate microplate reader.
-
IC50 values are calculated from the dose-response curves.
-
Cellular Anti-Inflammatory Assay
This protocol is used to assess the ability of BRD4 inhibitors to suppress the expression of inflammatory genes in human small airway epithelial cells (hSAECs).
-
Cell Culture and Treatment:
-
Culture hSAECs in appropriate media until they reach a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound, JQ1, or vehicle control for 24 hours.
-
Induce an inflammatory response by treating the cells with poly(I:C) (10 μg/mL) for 4 hours.
-
-
Gene Expression Analysis (qRT-PCR):
-
Harvest the cells and isolate total RNA using a suitable kit.
-
Synthesize cDNA from the RNA samples.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for inflammatory genes (e.g., IL-6, CIG5) and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression levels using the ΔΔCt method.
-
Determine the IC50 values for the inhibition of inflammatory gene expression.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the BRD4 signaling pathway and a typical experimental workflow for comparing BRD4 inhibitors.
Caption: BRD4 signaling pathway and points of inhibition by JQ1 and this compound.
Caption: Comparative experimental workflow for evaluating BRD4 inhibitors.
Conclusion
This compound and JQ1 are both potent inhibitors of BRD4, but they exhibit key differences in their selectivity and mechanism of action. JQ1 acts as a pan-BET inhibitor by targeting the conserved acetyl-lysine binding pocket, making it an invaluable tool for studying the broad effects of BET protein inhibition. In contrast, this compound demonstrates a more selective profile, primarily targeting the BD1 domain of BRD4 through a unique allosteric site. This selectivity may offer a therapeutic advantage by potentially reducing off-target effects and providing a more focused intervention, particularly in the context of inflammatory diseases. The choice between these two inhibitors will ultimately depend on the specific research question or therapeutic goal. For broad BET inhibition studies, JQ1 remains a gold standard. For investigations requiring selective inhibition of BRD4 BD1 or for therapeutic development in inflammatory conditions, this compound represents a promising and more targeted alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US10231953B2 - Inhibitors of bromodomains - Google Patents [patents.google.com]
- 8. BRD4 Inhibition Attenuates Inflammatory Pain by Ameliorating NLRP3 Inflammasome-Induced Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of BRD4 inhibitors as anti-inflammatory agents and antidotes for arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scientificarchives.com [scientificarchives.com]
A Comparative Analysis of ZL0590 and its Analog ZL0580 in HIV Suppression: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the bromodomain and extraterminal domain (BET) inhibitor ZL0580 and its close analog, ZL0590, with a focus on their roles in the suppression of the human immunodeficiency virus (HIV). While both molecules are significant in the context of BET protein inhibition, current research overwhelmingly supports ZL0580 as the primary agent with demonstrated efficacy in HIV suppression.
ZL0580 has emerged as a potent and selective inhibitor of the first bromodomain (BD1) of BRD4, a key epigenetic reader protein involved in regulating HIV transcription.[1][2] ZL0580 operates through a "block and lock" mechanism, epigenetically silencing the virus and preventing its rebound.[1][3] In contrast, this compound, a structurally similar analog, has been instrumental in elucidating the binding mechanism of ZL0580 to BRD4 through co-crystallization studies.[1] However, to date, there is a notable lack of publicly available data on the direct anti-HIV efficacy of this compound. This guide, therefore, focuses on the extensive experimental data available for ZL0580, while acknowledging the foundational role of this compound in its development.
Quantitative Efficacy and Cytotoxicity of ZL0580
ZL0580 has demonstrated significant potency in suppressing HIV transcription in various in vitro and ex vivo models, including latently infected cell lines and primary cells from HIV-infected individuals.[1][4] The following table summarizes the key quantitative data for ZL0580. Data for this compound in HIV suppression is not currently available in published literature.
| Compound | Target | Assay System | Efficacy (IC50/EC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) | Reference |
| ZL0580 | BRD4 BD1 | J-Lat 10.6 cells (HIV latency model) | IC50: 4.14 ± 0.37 µM (reactivated cells) | > 20 µM | > 4.8 | |
| J-Lat 10.6 cells (HIV latency model) | IC50: 6.43 ± 0.34 µM (non-reactivated) | > 20 µM | > 3.1 | |||
| HeLa-TZMbl cells | - | > 15 µM | - | |||
| Peripheral Blood Mononuclear Cells (PBMCs) | - | - | 1.22 ± 0.19 (MTT assay) to 1.89 ± 0.42 (Propidium Iodide) |
Mechanism of Action: ZL0580's Epigenetic Suppression of HIV
ZL0580 exerts its anti-HIV effect by selectively binding to the first bromodomain (BD1) of the BRD4 protein.[1][2] This interaction initiates a cascade of events that ultimately leads to the transcriptional repression of the HIV provirus. The mechanism involves:
-
Inhibition of Tat-mediated transactivation: The HIV Tat protein is crucial for robust viral gene expression. It recruits the positive transcription elongation factor b (P-TEFb) to the HIV promoter, an essential step for transcription elongation. ZL0580 has been shown to inhibit this process.[1][4][5][6]
-
Induction of a repressive chromatin structure: ZL0580 promotes the establishment of a repressive chromatin environment at the HIV long terminal repeat (LTR), the region of the viral genome that controls gene expression. This "locking" of the provirus in a silent state contributes to a durable suppression of HIV.[1][4]
The following diagram illustrates the proposed signaling pathway for ZL0580-mediated HIV suppression.
Caption: ZL0580 inhibits HIV transcription by binding to BRD4-BD1.
Experimental Protocols
This section details the methodologies used in key experiments to evaluate the efficacy of ZL0580.
HIV-1 Replication Assay in Primary CD4+ T Cells
This assay assesses the ability of a compound to inhibit HIV-1 replication in its primary target cells.
-
Cell Isolation and Culture: Primary CD4+ T cells are isolated from the peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection magnetic beads. Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin-streptomycin, and IL-2.
-
Infection: Cells are stimulated with phytohemagglutinin (PHA) and IL-2 for 48-72 hours prior to infection with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a multiplicity of infection (MOI) of 0.01-0.1.
-
Compound Treatment: Following infection, cells are washed and cultured in the presence of serial dilutions of ZL0580.
-
Readout: Viral replication is monitored by measuring the concentration of HIV-1 p24 antigen in the culture supernatant at different time points (e.g., days 3, 5, and 7 post-infection) using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of p24 inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
Latency Reversal Assay in J-Lat Cells
This assay evaluates the ability of a compound to suppress the reactivation of latent HIV.
-
Cell Culture: J-Lat cells (e.g., clone 10.6), which are latently infected with an HIV provirus encoding green fluorescent protein (GFP), are cultured in RPMI 1640 medium with 10% FBS.
-
Compound Treatment and Reactivation: Cells are pre-treated with various concentrations of ZL0580 for a specified period (e.g., 24 hours) before being stimulated with a latency-reversing agent (LRA) such as tumor necrosis factor-alpha (TNF-α) or phorbol 12-myristate 13-acetate (PMA) to reactivate the latent provirus.
-
Readout: The percentage of GFP-positive cells, indicating viral reactivation, is quantified by flow cytometry.
-
Data Analysis: The 50% inhibitory concentration (IC50) for the suppression of viral reactivation is determined from the dose-response curve.
Cytotoxicity Assay
This assay determines the concentration at which a compound becomes toxic to cells.
-
Cell Culture: Various cell types, including PBMCs, CD4+ T cells, and relevant cell lines, are cultured in 96-well plates.
-
Compound Treatment: Cells are incubated with a range of concentrations of ZL0580 for a period that corresponds to the efficacy assays (e.g., 48-72 hours).
-
Readout: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.
The following diagram outlines the general workflow for evaluating an anti-HIV compound.
Caption: Workflow for the evaluation of anti-HIV compounds.
Conclusion
ZL0580 is a promising BRD4-selective inhibitor that effectively suppresses HIV replication and reactivation through an epigenetic mechanism. Its development was informed by structural studies involving its close analog, this compound. While ZL0580 has been extensively characterized, there is a clear need for studies to evaluate the anti-HIV efficacy of this compound to enable a direct and comprehensive comparison. Future research should focus on head-to-head comparisons of these and other novel BET inhibitors to identify the most potent and least toxic candidates for clinical development in the pursuit of a functional cure for HIV.
References
- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule ZL0580 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator ZL0580 - PMC [pmc.ncbi.nlm.nih.gov]
ZL0590: A Potent Anti-Inflammatory Agent Validated in Primary Patient Samples
A head-to-head comparison of the novel BRD4 inhibitor ZL0590 against established anti-inflammatory compounds demonstrates its superior potency in suppressing inflammatory responses in primary human cells. This guide provides a comprehensive overview of the experimental data, detailed protocols, and the underlying signaling pathways, offering valuable insights for researchers and drug development professionals.
This compound is a novel and highly selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in the regulation of inflammatory gene expression.[1][2] Unlike traditional BET inhibitors that target the acetyl-lysine binding pocket, this compound binds to a unique, previously unreported site on BRD4, offering a distinct mechanism of action.[1][2] This guide presents a comparative analysis of this compound's anti-inflammatory effects against the well-characterized BET inhibitor, JQ1, and the widely used corticosteroid, Dexamethasone, with a focus on data from primary human patient samples.
Comparative Efficacy in Primary Human Cells
To evaluate the anti-inflammatory potential of this compound, its ability to inhibit the expression of key inflammatory mediators was assessed in primary human small airway epithelial cells (hSAECs) and peripheral blood mononuclear cells (PBMCs). The following tables summarize the half-maximal inhibitory concentrations (IC50) for this compound and comparator compounds.
Table 1: Inhibition of Poly(I:C)-Induced Inflammatory Gene Expression in human Small Airway Epithelial Cells (hSAECs)
| Compound | Target Gene | IC50 (nM) |
| This compound | CIG5 | 200[1] |
| JQ1 | CIG5 | ~1740 |
| This compound | IL-6 | Not explicitly provided, but potent inhibition demonstrated |
| JQ1 | IL-6 | Not explicitly provided |
Note: The IC50 value for JQ1 against CIG5 is estimated based on the reported relative potency to this compound.[1] Data for IL-6 inhibition was not quantified with IC50 values in the primary source.
Table 2: Inhibition of LPS-Induced TNF-α Production in Primary Human Macrophages
| Compound | IC50 (nM) |
| This compound | Data not available |
| JQ1 | Data not available |
| Dexamethasone | ~100-1000[3] |
Note: Direct comparative data for this compound and JQ1 in LPS-stimulated primary human macrophages was not available in the searched literature. The IC50 for Dexamethasone is an approximate range derived from studies on its anti-inflammatory effects in human macrophages.
Mechanism of Action: Targeting the BRD4/NF-κB Signaling Axis
This compound exerts its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. BRD4 acts as a crucial co-activator for NF-κB, facilitating the transcription of numerous pro-inflammatory genes.[4][5][6] By selectively inhibiting the BD1 domain of BRD4, this compound disrupts the interaction between BRD4 and acetylated histones at the promoters of these inflammatory genes, thereby suppressing their expression.
Experimental Protocols
The following section details the methodologies used to generate the comparative data presented in this guide.
Isolation and Culture of Primary Human Small Airway Epithelial Cells (hSAECs)
-
Cell Source: Primary hSAECs are isolated from lung tissue obtained from healthy donors.
-
Culture Medium: Cells are maintained in Bronchial Epithelial Cell Growth Medium (BEGM) supplemented with growth factors, cytokines, and antibiotics.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
Inhibition of Inflammatory Gene Expression in hSAECs
-
Cell Seeding: hSAECs are seeded in 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound, JQ1, or vehicle control for 24 hours.[1]
-
Inflammatory Challenge: Cells are stimulated with 10 µg/mL of Poly(I:C) for 4 hours to induce inflammatory gene expression.[1]
-
RNA Isolation and qRT-PCR: Total RNA is extracted from the cells, and the expression levels of CIG5 and IL-6 are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of gene expression inhibition against the log concentration of the compound.
Isolation and Differentiation of Primary Human Monocytes
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.[7]
-
Monocyte Enrichment: CD14+ monocytes are enriched from the PBMC population using magnetic-activated cell sorting (MACS).
-
Macrophage Differentiation: Enriched monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 7 days to differentiate into macrophages.
Measurement of Cytokine Production in Primary Human Macrophages
-
Cell Seeding: Differentiated macrophages are seeded in 96-well plates at a density of 5 x 10^4 cells/well.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound, JQ1, Dexamethasone, or vehicle control for 1 hour.
-
Inflammatory Challenge: Cells are stimulated with 100 ng/mL of Lipopolysaccharide (LPS) for 24 hours to induce cytokine production.[8]
-
Cytokine Quantification: The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 values are determined by analyzing the dose-response curves of cytokine inhibition.
References
- 1. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linezolid diminishes inflammatory cytokine production from human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
ZL0590 and JAK Inhibitors: A Synergistic Approach to Cancer Therapy?
For Researchers, Scientists, and Drug Development Professionals
The combination of targeted therapies is a rapidly evolving strategy in oncology, aiming to enhance therapeutic efficacy and overcome drug resistance. This guide explores the potential synergistic effects of ZL0590, a potent and selective BRD4 BD1 inhibitor, with JAK (Janus kinase) inhibitors. While direct preclinical or clinical data for the combination of this compound and JAK inhibitors is not yet available, a compelling case for synergy can be made based on the known mechanisms of BRD4 and JAK inhibitors and the significant synergistic effects observed with other BRD4 inhibitors in combination with JAK inhibitors.
The Rationale for Combination Therapy
This compound is a recently developed small molecule that selectively inhibits the first bromodomain (BD1) of BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins[1][2]. BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes such as c-MYC and anti-apoptotic proteins like BCL-2[3].
JAK inhibitors, such as ruxolitinib, target the JAK-STAT signaling pathway, which is a critical mediator of cytokine signaling involved in cell proliferation, differentiation, and survival[4]. Dysregulation of the JAK-STAT pathway is a hallmark of various cancers, particularly hematologic malignancies[5].
The combination of a BRD4 inhibitor and a JAK inhibitor offers a dual-pronged attack on cancer cells. By simultaneously targeting two distinct and critical signaling pathways, this approach has the potential to induce synergistic cytotoxicity and overcome resistance mechanisms that may arise from single-agent therapy.
Evidence of Synergy with other BRD4 Inhibitors
Preclinical studies have demonstrated significant synergistic effects when combining other BRD4 inhibitors, such as JQ1 and I-BET151, with JAK inhibitors. This provides a strong foundation for the hypothesis that this compound would exhibit similar synergistic properties.
Quantitative Data from Preclinical Studies
The following table summarizes the synergistic effects observed in studies combining BRD4 inhibitors with JAK inhibitors in various cancer cell lines.
| Cell Line | BRD4 Inhibitor | JAK Inhibitor | Combination Effect | Key Findings |
| HEL (Erythroleukemia) | JQ1 | Ruxolitinib | Synergistic Apoptosis | Co-treatment with JQ1 and ruxolitinib synergistically induced apoptosis.[3] |
| UKE-1 (Megakaryoblastic Leukemia) | JQ1 | SAR302503 | Synergistic Apoptosis | The combination of a BRD4 antagonist and a JAK inhibitor was synergistically lethal.[3] |
| MM1.S (Multiple Myeloma) | Compound 1-5 (Dual BRD4/Kinase inhibitors) | N/A | Potent Growth Inhibition | Dual inhibitors showed significantly enhanced activity over single-agent BET or JAK inhibitors.[6] |
| Cutaneous T-cell Lymphoma (CTCL) cells | BET inhibitors | JAK inhibitors | Potentiated Cytotoxicity | JAK inhibition potentiated malignant cell cytotoxicity in combination with BET inhibition.[2] |
Signaling Pathways and Proposed Mechanism of Synergy
The JAK-STAT and BRD4-regulated pathways are interconnected, providing a molecular basis for the observed synergy.
Figure 1: Proposed synergistic mechanism of this compound and JAK inhibitors.
Experimental Protocols
To assess the synergistic effects of this compound and JAK inhibitors, the following experimental protocols, based on established methodologies from similar studies, are recommended.
Cell Viability and Synergy Assessment
1. Cell Culture:
-
Culture cancer cell lines (e.g., HEL, UKE-1, MM1.S) in appropriate media and conditions.
2. Drug Treatment:
-
Treat cells with a dose range of this compound, a JAK inhibitor (e.g., ruxolitinib), and the combination of both for 48-72 hours.
3. Viability Assay:
-
Measure cell viability using a CellTiter-Glo Luminescent Cell Viability Assay.
4. Synergy Calculation:
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy.
Figure 2: Workflow for assessing synergistic cytotoxicity.
Apoptosis Assay
1. Drug Treatment:
-
Treat cells with this compound, a JAK inhibitor, and the combination for 24-48 hours.
2. Staining:
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
3. Flow Cytometry:
-
Analyze the percentage of apoptotic cells (Annexin V positive) using a flow cytometer.
Western Blot Analysis
1. Protein Extraction:
-
Lyse treated cells and quantify protein concentration.
2. Electrophoresis and Transfer:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
3. Immunoblotting:
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-JAK2, p-STAT5, c-MYC, BCL-2, Cleaved PARP) and a loading control (e.g., β-actin).
4. Detection:
-
Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize protein bands.
Conclusion
While direct experimental evidence for the synergy between this compound and JAK inhibitors is pending, the strong preclinical rationale and the compelling synergistic effects observed with other BRD4 inhibitors in combination with JAK inhibitors provide a solid foundation for further investigation. The combination of this compound and a JAK inhibitor represents a promising therapeutic strategy that warrants exploration in preclinical models of various cancers, particularly hematologic malignancies. The detailed experimental protocols provided in this guide offer a framework for researchers to rigorously evaluate this potential synergy.
References
- 1. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK inhibition synergistically potentiates BCL2, BET, HDAC, and proteasome inhibition in advanced CTCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting STAT3 by a small molecule suppresses pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of related JAK/STAT pathways with molecular targeted drugs shows strong synergy with ruxolitinib in chronic myeloproliferative neoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent dual BET bromodomain-kinase inhibitors as value added multi-targeted chemical probes and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of ZL0590's In Vivo Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vivo performance of the novel BRD4 BD1-selective inhibitor, ZL0590, against other relevant alternatives, supported by experimental data.
This guide provides a comprehensive overview of the published in vivo efficacy of this compound, a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). The data presented is collated from peer-reviewed scientific literature to facilitate an independent assessment of its therapeutic potential in inflammatory conditions. We compare this compound's performance with other notable bromodomain and extra-terminal domain (BET) inhibitors, including the pan-BET inhibitor (+)-JQ1, the BD2-selective inhibitor RVX-208 (Apabetalone), and other selective BRD4 inhibitors such as ZL0454 and ZL0516.
Comparative Efficacy of BET Inhibitors in In Vivo Models
The in vivo efficacy of this compound has been primarily demonstrated in a murine model of poly(I:C)-induced acute airway inflammation. The tables below summarize the key quantitative data from this study and compare it with findings from studies on other relevant BET inhibitors in similar inflammatory models.
| Compound | Target Selectivity | Animal Model | Dose & Route | Key In Vivo Efficacy Results | Reference |
| This compound | BRD4 BD1-selective | Poly(I:C)-induced acute airway inflammation in C57BL/6J mice | 10 mg/kg, p.o. | Completely inhibited poly(I:C)-induced neutrophilic inflammation. Significantly attenuated inflammatory cytokines (IL-6, MCP-1, RANTES) in bronchoalveolar lavage fluid and inflammatory gene expression in lung tissues. | [1][2] |
| (+)-JQ1 | Pan-BET inhibitor | Ovalbumin-induced airway inflammation in mice | 50 mg/kg, daily | Lowered inflammation scores and reduced lymphocyte infiltration in the lungs.[3] | [3][4] |
| Murine periodontitis model | Systemic administration | Significantly inhibited inflammatory cytokine expression in diseased gingival tissues and alleviated alveolar bone loss.[5] | [5] | ||
| ZL0454 | BRD4-selective | TLR3-agonist-induced chronic airway remodeling in mice | Not specified | More potently reduced weight loss and fibrosis compared to nonselective BET inhibitors at equivalent doses.[4][6] | [4][6][7][8] |
| ZL0516 | BRD4 BD1-selective | DSS-induced murine colitis | 5 mg/kg, p.o., QD | Significantly reversed body weight loss.[9] | [1][2][9][10] |
| RVX-208 (Apabetalone) | BRD4 BD2-selective | DSS-induced murine colitis | 5 mg/kg, p.o., QD | Displayed only marginal effects in this IBD animal model.[1][2][10] | [1][2][10] |
| Mouse model of vascular inflammation | Not specified | Reduced vascular inflammation.[11] | [11] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the independent verification and replication of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
Poly(I:C)-Induced Acute Airway Inflammation Model (for this compound)
-
Animal Model: Male C57BL/6J mice (12 weeks old) were used for the study.
-
Acclimatization: Mice were housed under pathogen-free conditions with ad libitum access to food and water.
-
Treatment Groups:
-
Vehicle control
-
Poly(I:C) + Vehicle
-
Poly(I:C) + this compound (10 mg/kg, orally)
-
Poly(I:C) + (+)-JQ1 (positive control)
-
-
Drug Administration: this compound or vehicle was administered orally one day before the poly(I:C) challenge.
-
Inflammation Induction: Mice were challenged with polyinosinic:polycytidylic acid (poly(I:C)), a Toll-like receptor 3 (TLR3) agonist, to induce acute airway inflammation.
-
Endpoint Analysis:
-
Histology: Lung tissues were collected for histological analysis to assess neutrophilic inflammation around small and medium-sized airways.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid was collected to measure the levels of inflammatory cytokines such as IL-6, MCP-1, and RANTES.
-
Gene Expression Analysis: Lung tissues were analyzed for the expression of inflammatory genes (e.g., IL-6, KC, ISG54, CIG5).[1][2]
-
Signaling Pathway and Experimental Workflow
The therapeutic effects of this compound and other BRD4 inhibitors are primarily mediated through the inhibition of the BRD4/NF-κB signaling pathway, which plays a central role in inflammation.
Caption: this compound inhibits the BRD4/NF-κB signaling pathway.
The diagram above illustrates how inflammatory stimuli lead to the activation and nuclear translocation of NF-κB. In the nucleus, the p65 subunit of NF-κB is acetylated, creating a binding site for BRD4. BRD4 then recruits the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II, leading to the transcription of pro-inflammatory genes.[12][13][14][15] this compound, as a BRD4 BD1 inhibitor, disrupts the interaction between BRD4 and acetylated p65, thereby suppressing this inflammatory cascade.
Caption: General experimental workflow for in vivo efficacy studies.
This workflow provides a generalized overview of the steps involved in conducting in vivo efficacy studies for anti-inflammatory compounds like this compound, from animal model selection to endpoint analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Orally Bioavailable BRD4 BD1 Inhibitor ZL0516 Effectively Suppresses Colonic Inflammation in Animal Models of Inflammatory Bowel Disease. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromodomain-containing Protein 4 regulates innate inflammation via modulation of alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bromodomain and Extraterminal Protein Inhibitor, Apabetalone (RVX-208), Reduces ACE2 Expression and Attenuates SARS-Cov-2 Infection In Vitro [mdpi.com]
- 12. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 15. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Therapeutic Index of ZL0590 Versus Pan-BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational selective BET inhibitor ZL0590 and broader pan-BET inhibitors, with a focus on their therapeutic index. The information presented is based on available preclinical data and is intended to inform research and development decisions in the field of epigenetic therapeutics.
Executive Summary
Bromodomain and Extra-Terminal (BET) proteins are key epigenetic readers that regulate gene expression, making them attractive targets for therapeutic intervention in cancer and inflammatory diseases. Pan-BET inhibitors, which target all members of the BET family (BRD2, BRD3, BRD4, and BRDT), have shown promise but are often associated with dose-limiting toxicities, primarily thrombocytopenia, anemia, and neutropenia. This has spurred the development of more selective inhibitors. This compound is a potent and selective inhibitor of the first bromodomain (BD1) of BRD4, which has demonstrated significant anti-inflammatory effects in preclinical models. This selectivity offers the potential for an improved therapeutic window compared to pan-BET inhibitors by minimizing off-target effects. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the relevant signaling pathways to facilitate a comprehensive comparison.
Data Presentation
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Cell-Based Assay (Cell Line) | IC50/GI50 (µM) | Citation(s) |
| This compound | BRD4 BD1 | 90 | Poly(I:C)-induced IL-6 expression (hSAEC) | 0.37 | [1][2] |
| BRD4 BD2 | >1000 | - | - | [1] | |
| BRD2 BD1 | >1000 | - | - | [1] | |
| BRD2 BD2 | >1000 | - | - | [1] | |
| (+)-JQ1 (Pan-BET inhibitor) | BRD4 (N-terminal) | 77 | - | - | [3] |
| BRD2 (N-terminal) | 17.7 | - | - | [3] | |
| MCF7 (Breast Cancer) | - | Cell Viability (MTT) | IC50: ~0.2 | [4][5] | |
| T47D (Breast Cancer) | - | Cell Viability (MTT) | IC50: ~0.3 | [4][5] | |
| Multiple Cancer Cell Lines | - | Cell Growth Inhibition | GI50: Wide range | [6] | |
| OTX015 (Birabresib) (Pan-BET inhibitor) | BRD2/3/4 | - | NSCLC & SCLC cell lines | GI50: 0.11 - >6 | [7][8] |
| TNBC cell lines | - | Cell Proliferation | EC50: 0.056 - 0.23 | [9] |
hSAEC: human Small Airway Epithelial Cells; NSCLC: Non-Small Cell Lung Cancer; SCLC: Small Cell Lung Cancer; TNBC: Triple-Negative Breast Cancer. IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; EC50: Half-maximal effective concentration.
Table 2: Preclinical In Vivo Efficacy and Toxicity
| Compound | Animal Model | Efficacious Dose | Observed Efficacy | Maximum Tolerated Dose (MTD) / Toxicity Profile | Citation(s) |
| This compound | Mouse model of acute airway inflammation | 10 mg/kg (oral) | Attenuated inflammatory cytokine expression | Not explicitly determined, but no overt toxicity reported at the efficacious dose. | [1] |
| (+)-JQ1 (Pan-BET inhibitor) | Mouse xenograft models | 50 mg/kg/day (i.p.) | Tumor growth inhibition | Generally well-tolerated in mice at 50 mg/kg/day. However, sustained high-level inhibition can lead to toxicities. | [10][11] |
| OTX015 (Birabresib) (Pan-BET inhibitor) | Mouse xenograft models (NSCLC) | 50 mg/kg BID (oral) | Significant reduction in tumor growth | No significant weight loss or overt signs of toxicity observed at the efficacious dose. | [7] |
i.p.: intraperitoneal; BID: twice daily.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of this compound and pan-BET inhibitors on cell viability and to determine the GI50.
Materials:
-
Cells of interest (e.g., cancer cell lines, inflammatory cells)
-
Complete culture medium
-
96-well plates
-
Test compounds (this compound, pan-BET inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plates at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value (the concentration of the compound that inhibits cell growth by 50%).[12][13][14]
In Vivo Acute Toxicity Assessment
This protocol provides a general framework for assessing the acute toxicity and determining the Maximum Tolerated Dose (MTD) of a test compound in mice.
Materials:
-
Healthy, age- and weight-matched mice
-
Test compound (e.g., this compound or a pan-BET inhibitor) formulated in a suitable vehicle
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Animal balance
-
Calipers for tumor measurement (if applicable)
-
Blood collection supplies
-
Tissue collection and fixation supplies (e.g., formalin)
Procedure:
-
Acclimate animals to the housing conditions for at least one week before the study.
-
Divide the mice into groups, including a vehicle control group and several dose-escalation groups for the test compound.
-
Administer the test compound or vehicle to the respective groups via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a defined frequency and duration.
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
-
At the end of the study period, or if severe toxicity is observed, euthanize the animals.
-
Collect blood samples for complete blood count (CBC) to assess hematological parameters, including platelet, red blood cell, and neutrophil counts.
-
Perform a gross necropsy and collect major organs for histopathological examination to identify any treatment-related tissue damage.
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss, significant changes in blood parameters, or severe clinical signs).[15]
Western Blot Analysis of NF-κB Signaling
This protocol is used to assess the effect of this compound on the NF-κB signaling pathway by measuring the levels of key proteins like phospho-p65 and IκBα.
Materials:
-
Cell lysates from cells treated with or without this compound and/or an inflammatory stimulus (e.g., TNF-α)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Quantify the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein levels, normalizing to a loading control like β-actin.[3][16][17][18]
qRT-PCR Analysis of Gene Expression
This protocol is used to measure the effect of pan-BET inhibitors on the mRNA expression of target genes like c-MYC, or the effect of this compound on inflammatory genes like IL-6 and TNF-α.
Materials:
-
RNA isolated from cells or tissues treated with the test compounds
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for the target gene (e.g., c-MYC, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Set up the qPCR reactions containing the cDNA, qPCR master mix, and gene-specific primers.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.[19][20][21][22][23]
Mandatory Visualization
Signaling Pathways
Caption: Contrasting signaling pathways of pan-BET inhibitors and this compound.
Experimental Workflow
Caption: General experimental workflow for comparing BET inhibitors.
Conclusion
The available preclinical data suggests that this compound, as a selective BRD4-BD1 inhibitor, may offer a wider therapeutic index compared to pan-BET inhibitors. Its potent anti-inflammatory efficacy, coupled with a potentially more favorable toxicity profile due to its selectivity, makes it a promising candidate for further investigation. Pan-BET inhibitors, while effective in downregulating key oncogenes like c-MYC, are often hampered by on-target toxicities that may be mitigated by domain-selective inhibitors. The direct comparison of MTD and efficacy in relevant disease models will be crucial in definitively establishing the therapeutic advantage of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on selective BET inhibition.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. bu.edu [bu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug: JQ1 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. Bromodomain and extraterminal protein inhibitor JQ1 suppresses thyroid tumor growth in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proinflammatory Cytokines IL-6 and TNF-α Increased Telomerase Activity through NF-κB/STAT1/STAT3 Activation, and Withaferin A Inhibited the Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
ZL0590: A Novel Allosteric Modulator of BRD4 with Potent Anti-Inflammatory Activity - A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising therapeutic agents for a range of diseases, including cancer and inflammatory disorders. This guide provides a comparative analysis of ZL0590, a novel, potent, and selective allosteric inhibitor of the first bromodomain of BRD4 (BRD4 BD1), against other notable epigenetic modulators, particularly the well-characterized BET inhibitors JQ1 and OTX015. This comparison is supported by available experimental data to highlight the unique potential of this compound in clinical development.
Executive Summary
This compound distinguishes itself from the majority of BET inhibitors through its unique allosteric mechanism of action. Unlike competitive inhibitors such as JQ1 and OTX015 that target the conserved acetyl-lysine binding pocket, this compound binds to a distinct site on BRD4 BD1.[1][2][3] This novel binding mode confers high selectivity for BRD4 BD1 and translates into potent anti-inflammatory effects, as demonstrated in both in vitro and in vivo models. This guide will delve into the comparative efficacy, selectivity, and mechanism of this compound, presenting the supporting data in a clear and accessible format for research and development professionals.
Comparative Analysis of In Vitro Potency and Selectivity
The potency and selectivity of this compound have been primarily assessed using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, which measure the binding affinity of the inhibitor to the target bromodomain.
| Inhibitor | Target | IC50 (nM) | Selectivity Notes | Reference |
| This compound | BRD4 BD1 | 90 | ~10-fold selective over BRD4 BD2, BRD2 BD1, and BRD2 BD2 | [1][4] |
| BRD4 BD2 | >900 | [1] | ||
| BRD2 BD1 | >900 | [1] | ||
| BRD2 BD2 | >900 | [1] | ||
| JQ1 | BRD4 BD1 | 77 | Pan-BET inhibitor | [5][6] |
| BRD4 BD2 | 33 | [5][6] | ||
| OTX015 | BRD2, BRD3, BRD4 | Submicromolar | Pan-BET inhibitor | [7][8] |
Table 1: Comparative In Vitro Potency and Selectivity of BET Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, JQ1, and OTX015 against various BET bromodomains. Data is compiled from multiple sources and assay conditions may vary.
In cellular assays, this compound has demonstrated potent inhibition of inflammatory gene expression in human small airway epithelial cells (hSAECs) stimulated with the viral mimic poly(I:C).
| Inhibitor | Target Gene | IC50 (µM) | Cell Line | Reference |
| This compound | CIG5 | 0.20 | hSAECs | [1][4] |
| IL-6 | 0.37 | hSAECs | [1][4] |
Table 2: Cellular Activity of this compound in an Inflammatory Model. This table shows the IC50 values for this compound in inhibiting the expression of key inflammatory genes.
In Vivo Efficacy: Murine Model of Airway Inflammation
The anti-inflammatory potential of this compound has been evaluated in a murine model of poly(I:C)-induced acute airway inflammation. Oral administration of this compound demonstrated significant efficacy in reducing airway inflammation.[1]
| Compound | Dose | Route of Administration | Key Findings | Reference |
| This compound | 10 mg/kg | Oral (p.o.) | Significantly blocked poly(I:C)-induced acute airway inflammation. | [1] |
| JQ1 | 50 mg/kg | Intraperitoneal (i.p.) | Reduced tumor growth in a xenograft model. | [5] |
Table 3: In Vivo Efficacy of this compound in a Murine Model of Airway Inflammation. This table summarizes the effective dose and route of administration of this compound in a preclinical inflammation model and provides a contextual comparison with JQ1's in vivo application in a different disease model.
Pharmacokinetic Profile
While a comprehensive head-to-head comparison of pharmacokinetic parameters is not yet available in the literature, initial studies have provided some insights into the disposition of this compound. The oral bioavailability of an earlier analog was noted to be low, and this compound was developed through optimization of the pharmacokinetic profile.[1] Further detailed studies are required to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and compare them to other BET inhibitors.
| Parameter | This compound | JQ1 | OTX015 |
| Cmax | Data not available | Data not available | Data not available |
| Tmax | Data not available | Data not available | Data not available |
| AUC | Data not available | Data not available | Data not available |
| Bioavailability | Orally active in mice[1] | Data not available | Orally bioavailable |
Table 4: Comparative Pharmacokinetic Parameters. This table highlights the current gaps in publicly available, directly comparable pharmacokinetic data for this compound, JQ1, and OTX015.
Mechanism of Action: A Unique Allosteric Inhibition
The key differentiator for this compound is its allosteric mechanism of inhibition. X-ray crystallography studies have revealed that this compound binds to a novel pocket on BRD4 BD1, distinct from the canonical acetyl-lysine binding site targeted by inhibitors like JQ1.[1][3] This allosteric binding induces a conformational change that likely prevents the proper recognition of acetylated histones and other interacting proteins, thereby disrupting downstream signaling.
Figure 1: Allosteric vs. Orthosteric Inhibition of BRD4 BD1. This diagram illustrates the different binding mechanisms of JQ1 and this compound.
Signaling Pathway: BRD4 in Inflammation
BRD4 plays a critical role in inflammatory gene expression by interacting with acetylated histones and transcription factors, most notably NF-κB.[9][10] Upon inflammatory stimuli, NF-κB translocates to the nucleus and recruits co-activators, including BRD4, to the promoters of pro-inflammatory genes, leading to their transcription. By inhibiting BRD4, this compound disrupts this cascade, leading to a reduction in the expression of inflammatory cytokines and chemokines.
Figure 2: Simplified BRD4-NFκB Inflammatory Signaling Pathway. This diagram shows the role of BRD4 in mediating inflammatory gene expression and the point of intervention for this compound.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the binding affinity (IC50) of inhibitors to bromodomains.
-
Reagents:
-
Recombinant human bromodomain protein (e.g., BRD4 BD1) fused to a tag (e.g., GST).
-
A biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac).
-
Europium-labeled anti-tag antibody (Donor).
-
Streptavidin-conjugated fluorophore (Acceptor).
-
Assay buffer.
-
Test compound (e.g., this compound) at various concentrations.
-
-
Procedure:
-
Add assay buffer, bromodomain protein, and biotinylated histone peptide to a microplate.
-
Add the test compound at serially diluted concentrations.
-
Incubate to allow for binding equilibrium.
-
Add the Europium-labeled antibody and Streptavidin-conjugated acceptor.
-
Incubate to allow for antibody and streptavidin binding.
-
Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at donor and acceptor wavelengths).
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor emission.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
-
Figure 3: Experimental Workflow for TR-FRET Assay. This diagram outlines the key steps in performing a TR-FRET assay to determine inhibitor potency.
Murine Model of Poly(I:C)-Induced Acute Airway Inflammation
This in vivo model is used to assess the anti-inflammatory efficacy of compounds.
-
Animals:
-
C57BL/6 mice.
-
-
Procedure:
-
Administer the test compound (e.g., this compound, 10 mg/kg) or vehicle orally (p.o.).
-
After a specified time (e.g., 1 hour), challenge the mice with an intranasal administration of poly(I:C) (a TLR3 agonist that mimics viral infection) or saline.[11]
-
After a set period (e.g., 24 hours), collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
-
Analysis:
-
Perform cell counts (e.g., neutrophils, macrophages) in the BALF.
-
Measure cytokine and chemokine levels (e.g., IL-6, MCP-1) in the BALF using ELISA or multiplex assays.
-
Analyze gene expression of inflammatory markers in lung tissue using RT-qPCR.
-
Perform histological analysis of lung tissue sections to assess inflammation.
-
Conclusion and Future Directions
This compound represents a significant advancement in the field of epigenetic modulators due to its novel allosteric mechanism of action and its potent anti-inflammatory effects. Its selectivity for BRD4 BD1, conferred by its unique binding site, may offer a superior therapeutic window compared to pan-BET inhibitors, potentially reducing off-target effects. The preclinical data in a relevant model of airway inflammation are promising and support its further development for inflammatory diseases.
Future research should focus on a comprehensive characterization of this compound's pharmacokinetic and pharmacodynamic properties and a direct, side-by-side comparison with other clinical-stage BET inhibitors in various preclinical models. Elucidating the full selectivity profile of this compound across the entire bromodomain family will be crucial for predicting its safety and efficacy in clinical settings. The unique allosteric mechanism of this compound opens new avenues for the design of next-generation, highly selective epigenetic drugs.
References
- 1. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Dynamics Simulations Combined with Markov Model to Explore the Effect of Allosteric Inhibitor Binding on Bromodomain-Containing Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-proliferative activity of bromodomain inhibitors JQ1 and OTX015 in triple negative breast cancer. - ASCO [asco.org]
- 8. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Poly I:C causes exacerbation in a murine allergic inflammation model driven by house dust mite in Freund's complete adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal and Handling of ZL0590: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for ZL0590 is publicly available. This guide is based on general safety protocols for handling novel research compounds. It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[1][2]
This compound is identified as a potent and orally active BRD4 BD1-selective inhibitor, primarily used in research on inflammatory diseases.[3][4][5] Due to the absence of a specific SDS, it is crucial to handle this compound with the utmost care, assuming it to be hazardous.[1][2]
Immediate Safety and Handling Protocols
Prior to handling this compound, a thorough risk assessment should be conducted by qualified personnel.[1] The following are general procedures for safely handling novel chemical compounds:
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to prevent inhalation of any powders or vapors.[6]
-
For weighing, use a powder-coated balance enclosure to minimize the generation of aerosols.[6]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves; double-gloving is recommended.[6]
-
Eye Protection: Use chemical safety goggles or a face shield to protect against splashes or airborne particles.[6]
-
Body Protection: A fully fastened laboratory coat is mandatory to protect skin and clothing.[6]
-
Respiratory Protection: If handling outside of a fume hood is unavoidable, an N95 or higher-rated respirator should be used.[6]
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of soap and water.[1][6] Seek medical advice if irritation occurs.[1]
-
Eye Contact: Cautiously rinse eyes with water for several minutes. If present, remove contact lenses if it is easy to do so.[1]
-
Inhalation: Move the individual to fresh air. If they feel unwell, contact a poison center or a doctor.[1]
-
Spills: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[1] Avoid generating dust. Carefully sweep or scoop the spilled solid material into a labeled and sealed container for disposal.[1]
Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C23H27F3N4O4S | [4] |
| Molecular Weight | 512.55 g/mol | [4] |
| IC50 (BRD4 BD1) | 90 nM | [3] |
| IC50 (CIG5 in hSAECs) | 220 nM | [3] |
| IC50 (IL-6 in hSAECs) | 370 nM | [3] |
| Storage (Solid) | -20°C for the long term (months to years) or 0-4°C for the short term (days to weeks). Keep dry and dark. | [4] |
| Storage (Solution) | -80°C for up to 6 months; -20°C for up to 1 month. | [3] |
Experimental Protocols
Weighing and Solution Preparation:
-
Don all required PPE before entering the designated handling area.[6]
-
Ensure the chemical fume hood or balance enclosure is functioning correctly.[6]
-
Perform all weighing operations within a certified chemical fume hood or a powder-coated balance enclosure.[6]
-
Use appropriate weighing paper or a tared container and handle the compound with a dedicated spatula.[6]
-
Close the primary container immediately after dispensing.[6]
-
To solubilize, slowly add the solvent to the weighed compound to avoid splashing.[6]
-
If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.[6]
-
Clearly label the resulting solution with the compound ID, concentration, solvent, and date.[6]
Proper Disposal Procedures for this compound
All waste containing this compound must be treated as hazardous chemical waste.[1]
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Segregate solid and liquid waste into separate, compatible containers.[1]
Step 2: Waste Collection
-
Solid Waste: Collect all solid waste, including unused compound, contaminated gloves, and paper towels, in a clearly labeled, sealed container.[1][6]
-
Liquid Waste: Collect any solutions containing this compound in a labeled, sealed, and appropriate chemical waste container.[1][6] Do not dispose of this compound solutions down the drain.[1]
Step 3: Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: (R)-1-(4-((2-(morpholinomethyl)pyrrolidin-1-yl)sulfonyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea.[4][7] Chemical abbreviations are not acceptable.[7]
Step 4: Storage of Waste
-
Store waste containers in a designated and secure satellite accumulation area.
-
Ensure waste containers are kept closed except when adding waste.[7]
Step 5: Disposal
-
All waste must be disposed of through your institution's hazardous waste management program.[1]
-
Contact your EHS department to schedule a pickup for the hazardous waste.[8]
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | BRD4 BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. benchchem.com [benchchem.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling ZL0590
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of ZL0590, a potent and selective BRD4 BD1 inhibitor used in preclinical research. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or aerosols of this compound solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Impervious laboratory coat or clothing | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be required for handling large quantities or when generating dust or aerosols. | Minimizes the risk of inhaling the compound, especially in powder form. |
Operational Plan: Safe Handling Workflow
Proper handling of this compound is critical from receipt to disposal. The following workflow outlines the key steps to be followed.
Experimental Protocols: Spill and Exposure Management
Immediate and appropriate action is crucial in the event of a spill or personnel exposure.
Spill Response:
-
Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the substance away from drains and water courses.
-
Absorption: For liquid spills, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders.
-
Cleanup: Carefully collect the absorbed material and any contaminated surfaces. Decontaminate the area by scrubbing with alcohol.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers. Seek prompt medical attention. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |
| Inhalation | Relocate the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound, including empty containers, unused product, and cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect waste in designated, clearly labeled, and sealed containers.
-
Disposal Route: Dispose of the hazardous waste through a licensed contractor, adhering to all local, state, and federal regulations. Do not dispose of this compound down the drain or in the general trash.
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